Product packaging for 4-Amino-5-benzoylisoxazole-3-carboxamide(Cat. No.:CAS No. 76390-64-2)

4-Amino-5-benzoylisoxazole-3-carboxamide

Katalognummer: B1268356
CAS-Nummer: 76390-64-2
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: PEPVENQAOITVSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-Amino-5-benzoylisoxazole-3-carboxamide is a versatile and valuable bifunctional building block in medicinal chemistry and organic synthesis. Its primary research application is as a pivotal precursor in the synthesis of complex polyheterocyclic systems, particularly via Friedlander-type condensation reactions . This reaction pathway, which can be efficiently performed under conventional heating or microwave irradiation, enables the construction of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines . These synthesized compounds have demonstrated significant research interest in anticancer drug discovery, with specific derivatives, such as 6-benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine, exhibiting notable in vitro antiproliferative activity against a panel of eight tumor cell lines . Furthermore, this carboxamide serves as a starting material for exploring other heterocyclic scaffolds. It can be readily converted into its corresponding hydrazide, which is a key intermediate for generating derivatives of isoxazolo[4,5-d]pyrimidine, a structural motif known to exhibit potent immunosuppressive activity in pre-clinical research . The compound itself can be synthesized by the cyclization of O-(β-oxoalkyl)-substituted α-hydroxyimino nitriles . Owing to its multifunctional reactivity, this compound provides researchers with a robust platform for generating molecular diversity and investigating new chemical space for biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O3 B1268356 4-Amino-5-benzoylisoxazole-3-carboxamide CAS No. 76390-64-2

Eigenschaften

IUPAC Name

4-amino-5-benzoyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-7-8(11(13)16)14-17-10(7)9(15)6-4-2-1-3-5-6/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPVENQAOITVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341097
Record name SBB000705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76390-64-2
Record name SBB000705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of 4-Amino-5-benzoylisoxazole-3-carboxamide?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential significance of 4-Amino-5-benzoylisoxazole-3-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route based on established isoxazole synthesis methodologies.

Chemical Structure and Properties

This compound is a substituted isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The structure of the target compound features an amino group at the 4-position, a benzoyl group at the 5-position, and a carboxamide group at the 3-position.

PropertyData
IUPAC Name 4-amino-5-benzoyl-1,2-oxazole-3-carboxamide
Molecular Formula C₁₁H₉N₃O₃
Molecular Weight 231.21 g/mol
SMILES NC1=C(C(=O)C2=CC=CC=C2)ON=C1C(=O)N
InChI Key (deduced, not available in databases)

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves the cyclization of an O-(β-oxoalkyl)-substituted α-hydroxyimino nitrile.[1] This approach allows for the direct construction of the highly substituted isoxazole ring.

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of the Oxime Precursor

The synthesis begins with the preparation of ethyl 2-cyano-2-(hydroxyimino)acetate. This can be achieved by the nitrosation of ethyl cyanoacetate using sodium nitrite in the presence of an acid like acetic acid or phosphoric acid.[2][3][4] The resulting oxime is a key intermediate for the subsequent steps.

Step 2: O-Alkylation and Cyclization

The ethyl 2-cyano-2-(hydroxyimino)acetate is then O-alkylated with a suitable phenacyl halide, such as 2-bromoacetophenone, in the presence of a base. This reaction introduces the benzoylmethyl group onto the oxime nitrogen. The resulting intermediate undergoes a base-promoted intramolecular cyclization to yield the 4-aminoisoxazole ring. Subsequent ammonolysis of the ester group at the 3-position would lead to the final product, this compound. A one-pot reaction for the O-alkylation and cyclization has been reported for similar structures.[1]

Synthetic Pathway for this compound Ethyl Cyanoacetate Ethyl Cyanoacetate Oxime Intermediate Oxime Intermediate Ethyl Cyanoacetate->Oxime Intermediate NaNO2, Acid O-Alkylated Intermediate O-Alkylated Intermediate Oxime Intermediate->O-Alkylated Intermediate 2-Bromoacetophenone, Base Target Compound Target Compound O-Alkylated Intermediate->Target Compound Base-catalyzed cyclization & Ammonolysis Potential Biological Interactions TargetCompound This compound - Amino Group - Benzoyl Group - Carboxamide Group BiologicalTarget Biological Target (e.g., Enzyme, Receptor) TargetCompound->BiologicalTarget Binding BiologicalResponse Biological Response BiologicalTarget->BiologicalResponse Modulation of Activity

References

A Proposed Synthetic Pathway for 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound 4-Amino-5-benzoylisoxazole-3-carboxamide. Due to the absence of a directly published synthesis for this specific molecule, this document presents a theoretical multi-step approach based on established and well-documented reactions in isoxazole chemistry. The proposed route commences with the synthesis of a key β-ketonitrile intermediate, followed by the construction of the isoxazole core, and subsequent functional group manipulations to introduce the desired amino and carboxamide moieties. This guide provides detailed, plausible experimental protocols for each step, supported by quantitative data from analogous transformations found in the scientific literature. All reaction schemes and workflows are visualized using Graphviz diagrams to ensure clarity. This document is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally related compounds.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound (I) suggests a pathway involving the formation of the isoxazole ring from a suitable acyclic precursor, followed by the introduction and modification of key functional groups. The primary disconnection breaks the isoxazole ring, leading back to a β-ketonitrile intermediate. The amino group at the 4-position is envisioned to be introduced via nitration and subsequent reduction. The 3-carboxamide is proposed to arise from a nitrile precursor.

G target This compound (I) step3 Functional Group Interconversion (FGI) target->step3 Reduction & Hydrolysis intermediate3 4-Nitro-5-benzoylisoxazole-3-carbonitrile (II) step3->intermediate3 step2 Isoxazole Ring Formation intermediate3->step2 Nitration intermediate2 Benzoylmalononitrile (III) step2->intermediate2 Cyclization with Hydroxylamine step1 Acylation intermediate2->step1 precursors Benzoyl Chloride + Malononitrile step1->precursors

Figure 1: Retrosynthetic analysis for this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves three main stages:

  • Synthesis of Benzoylmalononitrile (1): Acylation of malononitrile with benzoyl chloride.

  • Formation and Nitration of the Isoxazole Ring: Cyclization of benzoylmalononitrile with hydroxylamine to form a 5-benzoylisoxazole intermediate, followed by regioselective nitration at the 4-position to yield 5-benzoyl-4-nitroisoxazole-3-carbonitrile (3).

  • Reduction and Hydrolysis: Reduction of the nitro group to an amino group and partial hydrolysis of the nitrile to a carboxamide to afford the final product, this compound (4).

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isoxazole Formation & Nitration cluster_2 Stage 3: Reduction & Hydrolysis Benzoyl Chloride Benzoyl Chloride Benzoylmalononitrile (1) Benzoylmalononitrile (1) Benzoyl Chloride->Benzoylmalononitrile (1) Pyridine, Solvent Malononitrile Malononitrile Malononitrile->Benzoylmalononitrile (1) 5-Benzoyl-3-aminoisoxazole (2) 5-Benzoyl-3-aminoisoxazole (2) Benzoylmalononitrile (1)->5-Benzoyl-3-aminoisoxazole (2) NH2OH·HCl, Base 5-Benzoyl-4-nitro-3-aminoisoxazole (3) 5-Benzoyl-4-nitro-3-aminoisoxazole (3) 5-Benzoyl-3-aminoisoxazole (2)->5-Benzoyl-4-nitro-3-aminoisoxazole (3) HNO3, H2SO4 This compound (4) This compound (4) 5-Benzoyl-4-nitro-3-aminoisoxazole (3)->this compound (4) Fe, AcOH then H2O2, K2CO3

Figure 2: Proposed overall synthetic pathway.

Experimental Protocols

Stage 1: Synthesis of Benzoylmalononitrile (1)

This procedure is adapted from known methods for the acylation of active methylene compounds.[1]

Protocol:

  • To a solution of malononitrile (1.0 eq) in a suitable non-polar organic solvent (e.g., dichloromethane), add an amine base such as pyridine (1.1 eq) at 0 °C.

  • Slowly add benzoyl chloride (1.05 eq) to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield benzoylmalononitrile (1).

Stage 2: Formation and Nitration of the Isoxazole Ring

This protocol is based on the general synthesis of 3-aminoisoxazoles from β-ketonitriles.

Protocol:

  • Dissolve benzoylmalononitrile (1) (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate or sodium hydroxide, 1.2 eq) to the solution.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain 5-benzoyl-3-aminoisoxazole (2).

This procedure is adapted from established methods for the nitration of substituted isoxazoles.[2][3]

Protocol:

  • Add 5-benzoyl-3-aminoisoxazole (2) (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the solid to obtain 5-benzoyl-4-nitro-3-aminoisoxazole (3).

Stage 3: Reduction and Hydrolysis to this compound (4)

This two-step, one-pot procedure involves the reduction of the nitro group followed by the partial hydrolysis of the 3-amino group to a carboxamide, a transformation that may require careful control of conditions. A more controlled approach might involve protection of the 3-amino group before reduction and subsequent hydrolysis. However, a direct approach is proposed below, adapted from known nitro group reductions and nitrile hydrolyses.[4]

Protocol:

  • Suspend 5-benzoyl-4-nitro-3-aminoisoxazole (3) (1.0 eq) in a mixture of acetic acid and water.

  • Add iron powder (5.0 eq) to the suspension and heat the mixture at 50-60 °C for 2-4 hours.

  • Monitor the reduction of the nitro group by TLC.

  • Once the reduction is complete, cool the mixture to room temperature and filter off the iron residues.

  • Neutralize the filtrate with a saturated aqueous solution of sodium carbonate.

  • To the resulting mixture, add potassium carbonate and hydrogen peroxide (30% solution) and stir at room temperature. The reaction of the 3-amino group to the 3-carboxamide under these conditions is speculative and would require optimization.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound (4).

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for transformations analogous to those in the proposed pathway. These values serve as a benchmark for the expected outcomes.

StepReactionReagents & ConditionsSolventTypical Yield (%)Reference
1Acylation of MalononitrileBenzoyl Chloride, Pyridine, RT, 12-24hDichloromethane70-85[1]
2aIsoxazole FormationHydroxylamine HCl, NaOAc, Reflux, 4-8hEthanol60-80Analogous Reactions
2bNitration of IsoxazoleHNO₃, H₂SO₄, 0-5 °C, 1-2h-70-90[2][3]
3Reduction of Nitro GroupFe, AcOH/H₂O, 50-60 °C, 2-4hAcetic Acid/Water80-95[4]
3Hydrolysis of AmineH₂O₂, K₂CO₃, RTAqueousVariableSpeculative

Workflow and Logic Diagrams

G cluster_synthesis Synthetic Workflow start Start Materials: Benzoyl Chloride, Malononitrile step1 Step 1: Acylation start->step1 prod1 Product 1: Benzoylmalononitrile step1->prod1 step2a Step 2a: Cyclization prod1->step2a prod2 Product 2: 5-Benzoyl-3-aminoisoxazole step2a->prod2 step2b Step 2b: Nitration prod2->step2b prod3 Product 3: 5-Benzoyl-4-nitro-3-aminoisoxazole step2b->prod3 step3 Step 3: Reduction & Hydrolysis prod3->step3 final_prod Final Product: This compound step3->final_prod

Figure 3: Step-by-step synthetic workflow.

G cluster_purification General Purification Workflow reaction Crude Reaction Mixture extraction Aqueous Workup (Acid/Base/Brine Washes) reaction->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification cryst Recrystallization purification->cryst If Solid chrom Column Chromatography purification->chrom If Oil or for high purity pure_prod Pure Product cryst->pure_prod chrom->pure_prod

References

Spectroscopic Analysis of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the novel heterocyclic compound, 4-Amino-5-benzoylisoxazole-3-carboxamide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of isoxazole-based compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the isoxazole ring and related carboxamide structures.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.8Multiplet2HProtons on the benzoyl ring (ortho to C=O)
~ 7.6 - 7.4Multiplet3HProtons on the benzoyl ring (meta and para to C=O)
~ 7.2Broad Singlet1HAmide proton (-CONH₂)
~ 6.8Broad Singlet1HAmide proton (-CONH₂)
~ 6.5Broad Singlet2HAmino group protons (-NH₂)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 185C=O (benzoyl)
~ 165C=O (carboxamide)
~ 160C3-isoxazole
~ 158C5-isoxazole
~ 135Quaternary carbon of the benzoyl ring
~ 133CH of the benzoyl ring (para)
~ 129CH of the benzoyl ring (ortho)
~ 128CH of the benzoyl ring (meta)
~ 95C4-isoxazole

Solvent: DMSO-d₆

Table 3: Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amino and amide groups)
3100 - 3000MediumC-H stretching (aromatic)
~ 1680StrongC=O stretching (benzoyl ketone)
~ 1660StrongC=O stretching (amide I band)
~ 1620MediumN-H bending (amino group)
~ 1600MediumC=C stretching (aromatic and isoxazole rings)
~ 1580MediumC=N stretching (isoxazole ring)
~ 1450MediumC-N stretching
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
[M]⁺ModerateMolecular Ion
[M-16]⁺LowLoss of NH₂
[M-43]⁺ModerateLoss of CONH₂
105High[C₆H₅CO]⁺ (benzoyl cation)
77High[C₆H₅]⁺ (phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can be used, but DMSO-d₆ is often suitable for amides and compounds with exchangeable protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 3-4 seconds

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Relaxation delay (d1): 2 seconds

  • Process the spectrum similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typical parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Alternatively, for a direct insertion probe, a small amount of the solid sample can be used.

Data Acquisition (EI):

  • Introduce the sample into the ion source.

  • The standard electron energy for EI is 70 eV.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data FTIR Spectral Data (Vibrational Frequencies) FTIR->FTIR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

Structure_Spectra_Correlation cluster_structure Molecular Structure cluster_spectra Spectroscopic Correlations Structure This compound (Hypothetical Structure) Aromatic_Protons Aromatic Protons (Benzoyl) ~ δ 7.4-8.0 ppm Structure->Aromatic_Protons Amide_Protons Amide Protons (-CONH₂) ~ δ 6.8, 7.2 ppm Structure->Amide_Protons Amino_Protons Amino Protons (-NH₂) ~ δ 6.5 ppm Structure->Amino_Protons Carbonyl_Groups Carbonyl Groups (C=O) ~ 1680, 1660 cm⁻¹ (FTIR) ~ δ 185, 165 ppm (¹³C NMR) Structure->Carbonyl_Groups Isoxazole_Ring Isoxazole Ring Protons/Carbons (Characteristic Shifts) Structure->Isoxazole_Ring

Caption: Correlation between molecular structure and expected spectroscopic signals.

Mechanism of Action of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological targets, or quantitative data for the exact molecule 4-Amino-5-benzoylisoxazole-3-carboxamide. This guide, therefore, provides an in-depth overview of the established mechanisms of action for structurally related isoxazole-containing compounds. The information presented is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the potential biological activities of this class of molecules.

The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anti-inflammatory, anticancer, and enzyme-inhibitory activities. The functional groups appended to the isoxazole core, such as the amino, benzoyl, and carboxamide moieties in the query molecule, are known to significantly influence the biological profile. This guide will explore the potential mechanisms of action by examining related isoxazole derivatives.

Potential Biological Targets and Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

Enzyme Inhibition

The isoxazole carboxamide scaffold is a known pharmacophore for the inhibition of various enzymes.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Derivatives of 3-carboxamido-5-aryl-isoxazole have been identified as potent inhibitors of FAAH, an enzyme responsible for the degradation of endocannabinoids like anandamide.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects. The mechanism involves the carboxamide moiety acting as a leaving group after nucleophilic attack by a catalytic serine residue in the FAAH active site, leading to covalent modification and inactivation of the enzyme.

  • Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Certain diarylisoxazole-3-carboxamides have been discovered as potent inhibitors of the mPTP, a channel in the inner mitochondrial membrane.[2] Pathological opening of the mPTP can lead to cell death. Inhibition of this pore is a potential therapeutic strategy for conditions such as muscular dystrophies.[2]

Anticancer Activity

Numerous isoxazole derivatives have demonstrated significant anticancer properties, acting through various mechanisms.

  • Induction of Apoptosis: A common mechanism of action for anticancer isoxazole compounds is the induction of programmed cell death, or apoptosis. This can be initiated through intrinsic or extrinsic pathways. For example, some isoxazole derivatives have been shown to increase the expression of caspases and Fas, key mediators of apoptosis.[3]

  • Cell Cycle Arrest: Another established anticancer mechanism is the disruption of the cell cycle. Isoxazole-containing molecules have been observed to cause arrest at different phases of the cell cycle, thereby preventing cancer cell proliferation.

Anti-inflammatory and Immunosuppressive Effects

The anti-inflammatory and immunosuppressive activities of isoxazole derivatives are well-documented.

  • Inhibition of Pro-inflammatory Cytokine Production: Some isoxazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3] This is a key mechanism in reducing inflammation.

  • Inhibition of Immune Cell Proliferation: Certain isoxazole derivatives can inhibit the proliferation of immune cells like peripheral blood mononuclear cells (PBMCs), contributing to their immunosuppressive effects.[3]

Quantitative Data from Structurally Related Compounds

The following table summarizes representative quantitative data for biological activities of various isoxazole derivatives, providing a reference for the potential potency of this class of compounds.

Compound Class/ExampleBiological Target/AssayQuantitative Data (IC₅₀/EC₅₀)Reference
3-Carboxamido-5-aryl-isoxazole derivativeFatty Acid Amide Hydrolase (FAAH)IC₅₀ = 0.088 µM[1]
5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamideMitochondrial Swelling InhibitionEC₅₀ < 0.39 µM[2]
5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazidePBMC Proliferation InhibitionStrongest antiproliferative activity in the series[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a template for the investigation of this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against FAAH.

Methodology:

  • Enzyme Source: Homogenates of rat brain or recombinant human FAAH expressed in a suitable cell line.

  • Substrate: Radiolabeled anandamide (e.g., [³H]-anandamide) or a fluorogenic substrate.

  • Assay Buffer: Typically a Tris-HCl buffer (pH 7.4-9.0) containing a low concentration of fatty acid-free bovine serum albumin (BSA).

  • Procedure: a. The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme source in the assay buffer at 37°C. b. The reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C. d. The reaction is terminated by the addition of an acidic stop solution (e.g., citric acid buffer). e. The product of the enzymatic reaction (e.g., [³H]-ethanolamine) is separated from the unreacted substrate by liquid-liquid extraction or chromatography. f. The amount of product is quantified by liquid scintillation counting or fluorescence measurement.

  • Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

Objective: To assess the ability of a test compound to inhibit Ca²⁺-induced mPTP opening in isolated mitochondria.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from rat liver or other suitable tissues by differential centrifugation.

  • Assay Medium: A buffer containing substrates for mitochondrial respiration (e.g., glutamate and malate), a phosphate source, and an osmotic support (e.g., sucrose or mannitol).

  • Measurement of Mitochondrial Swelling: mPTP opening leads to mitochondrial swelling, which can be monitored as a decrease in light scattering (absorbance) at 540 nm using a spectrophotometer.

  • Procedure: a. Isolated mitochondria are suspended in the assay medium in a cuvette. b. The test compound is added to the mitochondrial suspension. c. A bolus of CaCl₂ is added to induce mPTP opening. d. The change in absorbance at 540 nm is monitored over time.

  • Data Analysis: The rate of swelling (decrease in absorbance) is calculated. The EC₅₀ for inhibition of swelling is determined from concentration-response curves.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic or anti-proliferative effect of a test compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of relevant human cancer cell lines.

  • Reagents:

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). c. After the treatment period, the medium is replaced with fresh medium containing MTT. d. The plates are incubated for a few hours to allow for the conversion of MTT to formazan crystals by viable cells. e. The formazan crystals are dissolved by adding the solubilization solution. f. The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC₅₀ values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological activities of isoxazole derivatives.

FAAH_Inhibition_Pathway Potential FAAH Inhibition Signaling Pathway Isoxazole 4-Amino-5-benzoylisoxazole- 3-carboxamide (Hypothetical) FAAH FAAH Isoxazole->FAAH Inhibition ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Produces Anandamide Anandamide (AEA) Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activates CB2R CB2 Receptor Anandamide->CB2R Activates Downstream Analgesic & Anti-inflammatory Effects CB1R->Downstream CB2R->Downstream

Caption: Hypothetical FAAH inhibition pathway for an isoxazole carboxamide.

Apoptosis_Induction_Workflow Experimental Workflow for Apoptosis Induction Start Cancer Cell Culture Treatment Treat with Isoxazole Derivative Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Apoptosis Analysis Harvest->Analysis FlowCytometry Flow Cytometry (Annexin V/PI Staining) Analysis->FlowCytometry Method 1 WesternBlot Western Blot (Caspase, Bcl-2 family) Analysis->WesternBlot Method 2 Data Data Interpretation FlowCytometry->Data WesternBlot->Data

Caption: Workflow for assessing apoptosis induction by an isoxazole derivative.

References

Potential Therapeutic Targets for 4-Amino-5-benzoylisoxazole-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific biological data for 4-Amino-5-benzoylisoxazole-3-carboxamide. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action from published research on structurally related isoxazole carboxamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework requiring experimental validation for the specific compound of interest.

Introduction to Isoxazole Carboxamides

The isoxazole carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Research has highlighted the potential of this class of compounds in oncology, infectious diseases, and neuroscience.[1][3] The structural diversity that can be achieved by modifying the substituents on the isoxazole ring and the carboxamide nitrogen allows for the fine-tuning of activity and selectivity towards various biological targets. This document will focus on the potential therapeutic applications of this compound by examining the established activities of its close chemical relatives.

Potential Therapeutic Area: Oncology

The most prominently reported therapeutic potential for isoxazole carboxamide derivatives is in the field of oncology. Multiple studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines.

In Vitro Anticancer Activity

Studies on various phenyl-isoxazole-carboxamide derivatives have shown potent to moderate cytotoxic activity against several cancer cell lines. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.

Compound ClassCell LineIC50 (µM)Reference
Phenyl-isoxazole-carboxamide derivativesHeLa (Cervical Adenocarcinoma)0.91 - 15.48[4][5]
Hep3B (Hepatocellular Carcinoma)5.96 - 28.62[4][5]
MCF-7 (Breast Carcinoma)~39.80[4][6]
B16F1 (Melanoma)0.079 - 42.93[1]
Colo205 (Colon Adenocarcinoma)~9.18[1]
HepG2 (Hepatocellular Carcinoma)~7.55[1]

Note: The IC50 values are presented as ranges, reflecting the activity of different derivatives within the same class.

Putative Mechanism of Action in Cancer

The anticancer effects of isoxazole carboxamide derivatives appear to be multifactorial, primarily involving the induction of cell cycle arrest and apoptosis.

Certain isoxazole-carboxamide derivatives have been observed to induce a delay in the G2/M phase of the cell cycle in hepatocellular carcinoma cells (Hep3B).[4][6] This arrest prevents the cells from proceeding through mitosis, ultimately inhibiting proliferation.

In addition to cell cycle arrest, these compounds have been shown to shift the mode of cell death from necrosis to apoptosis in Hep3B cells.[4][6] This programmed cell death is a key mechanism for eliminating cancerous cells. The precise molecular targets responsible for initiating this apoptotic cascade have not been fully elucidated for this class of compounds.

Below is a diagram illustrating the putative signaling pathway for the anticancer activity of isoxazole carboxamide derivatives.

putative_anticancer_mechanism Putative Anticancer Mechanism of Isoxazole Carboxamides cluster_0 Isoxazole Carboxamide Derivative cluster_1 Cellular Effects cluster_2 Molecular Checkpoints & Outcomes Compound This compound (or related derivative) CellCycle Cell Cycle Progression Compound->CellCycle Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces G2M G2/M Phase Arrest CellCycle->G2M CellDeath Programmed Cell Death Apoptosis->CellDeath Proliferation Inhibition of Proliferation G2M->Proliferation

Caption: Putative anticancer signaling pathway.

Other Potential Therapeutic Areas

While oncology is the most studied area, the broader isoxazole chemical class has shown activity against other targets, suggesting additional therapeutic possibilities.

Neurological Disorders

Certain 4-aryl-5-carbamoyl-3-isoxazolols have been identified as competitive antagonists of insect gamma-aminobutyric acid (GABA) receptors.[3] While this activity was demonstrated in insects, it raises the possibility that specific derivatives could be designed to interact with mammalian GABA receptors, which are important targets for treating anxiety, epilepsy, and other neurological disorders. This remains a speculative area for this compound and would require significant investigation.

Antioxidant Activity

Some isoxazole-amide analogues have been reported to possess antioxidant properties, as demonstrated in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[4] Although this activity was generally weaker than their anticancer effects, it suggests a potential role in conditions associated with oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer properties of isoxazole carboxamide derivatives.

Cytotoxicity Assessment using MTS Assay

This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

mts_assay_workflow MTS Assay Workflow for Cytotoxicity start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat with varying concentrations of isoxazole carboxamide incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Calculate IC50 values read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Experimental workflow for MTS assay.

Methodology:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the cells are treated with a range of concentrations of the test compound (e.g., this compound).

  • After a 48 to 72-hour incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

  • The plates are incubated for an additional 1 to 4 hours, during which viable cells convert the MTS into a formazan product.

  • The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

  • The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cells are seeded and treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • The fixed cells are then washed again with PBS and incubated with a solution containing RNase A and propidium iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Conclusion

Based on the available data for structurally related isoxazole carboxamide derivatives, this compound holds potential as a lead compound for the development of novel therapeutic agents, particularly in the field of oncology. The putative mechanism of action involves the induction of cell cycle arrest and apoptosis. However, it is crucial to emphasize that these are extrapolated findings. Rigorous experimental investigation is required to determine the specific biological targets, mechanism of action, and therapeutic potential of this compound. Future studies should focus on in vitro screening against a broad panel of cancer cell lines, target identification and validation, and subsequent in vivo efficacy studies.

References

In Silico Docking of 4-Amino-5-benzoylisoxazole-3-carboxamide Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in silico docking studies for 4-Amino-5-benzoylisoxazole-3-carboxamide. This technical guide, therefore, presents a comprehensive overview of the methodologies and findings from research on structurally analogous isoxazole carboxamide derivatives. The insights derived from these related compounds offer a valuable framework for predicting the potential molecular interactions and biological targets of this compound.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed look at the computational techniques and experimental data relevant to this class of compounds.

Introduction to Isoxazole Carboxamides

The isoxazole carboxamide scaffold is a prominent feature in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. In silico molecular docking is a critical computational tool in the rational design of these compounds, enabling the prediction of binding affinities and interaction patterns with specific biological targets.

Quantitative Data from Analog Studies

The following tables summarize key quantitative data from in silico docking and biological assays of various isoxazole carboxamide derivatives, providing a comparative reference for potential activity.

Table 1: Docking Scores and Binding Affinities of Isoxazole Carboxamide Analogs

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (MM/GBSA) (kcal/mol)Reference
G07Influenza Virus PA-PB1 Endonuclease-7.370-67.77[1]
G19Influenza Virus PA-PB1 Endonuclease-6.677-55.10[1]
G23Influenza Virus PA-PB1 Endonuclease-6.537-68.94[1]
H02 (Control)Influenza Virus PA-PB1 Endonuclease-6.852-56.41[1]

Table 2: In Vitro Inhibitory Activity of Isoxazole Carboxamide Analogs

Compound IDTargetIC50 / EC50 (µM)Reference
A13COX-10.064[2]
A13COX-20.013[2]
G07Influenza Virus A/WSN/33 (H1N1)EC50 = 11.38 ± 1.89[1]
G07Influenza Virus A/WSN/33 (H1N1)IC50 = 0.23 ± 0.15 (Plaque Inhibition)[1]
17hHela Cell Line4.11[3]
17hMCF-7 Cell Line4.03[3]

Experimental Protocols for In Silico Docking

The methodologies employed in the docking studies of isoxazole carboxamide analogs generally follow a standardized workflow. The key steps and software are outlined below.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. This is often accomplished using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.

  • Ligand Preparation: The 2D structures of the isoxazole carboxamide derivatives are drawn using chemical drawing software and then converted to 3D structures. Ligand preparation involves generating low-energy conformers and assigning appropriate atom types and charges.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: A docking program, such as Glide (Schrödinger) or AutoDock, is used to place the ligand conformers within the defined grid and score their binding poses based on a scoring function.[4] The docking scores represent the predicted binding affinity, with lower scores generally indicating a more favorable interaction.[4]

Post-Docking Analysis
  • Binding Pose Analysis: The predicted binding poses of the ligands are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein's active site.

  • MM/GBSA Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often used to further refine the prediction of binding free energies.

Visualizations

The following diagrams illustrate the typical workflows and conceptual pathways relevant to the in silico study of isoxazole carboxamide derivatives.

experimental_workflow cluster_prep Preparation Stage cluster_docking Computational Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Isoxazole Carboxamides) docking Molecular Docking (e.g., Glide, AutoDock) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis (Interactions) docking->pose_analysis mmgbsa MM/GBSA Calculation (Binding Energy) pose_analysis->mmgbsa biological_validation Biological Validation (In Vitro Assays) mmgbsa->biological_validation

Figure 1: A generalized workflow for in silico molecular docking studies.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Isoxazole_Carboxamide Isoxazole Carboxamide Analog Isoxazole_Carboxamide->COX_Enzymes Inhibition

Figure 2: A hypothetical signaling pathway showing the inhibition of COX enzymes.

Conclusion

While direct in silico docking studies on this compound are not currently available, the analysis of its structural analogs provides a strong foundation for future research. The methodologies and findings presented in this guide can inform the design of computational experiments to predict its biological targets and binding interactions. The consistent activity of related isoxazole carboxamides against targets such as cyclooxygenase enzymes and viral polymerases suggests that this compound may also exhibit interesting pharmacological properties worthy of further investigation. Future studies should focus on the synthesis of this specific compound, followed by in vitro screening against a panel of relevant biological targets to validate any in silico predictions.

References

A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for preparing isoxazole carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide details key experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic workflows for enhanced clarity.

Introduction

Isoxazole carboxamides are a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a stable and versatile core that can be readily functionalized. The carboxamide moiety is crucial for establishing interactions with biological targets, often through hydrogen bonding. The combination of these two functionalities has led to the development of numerous potent and selective therapeutic agents. This guide will focus on the primary synthetic routes employed to construct this important class of molecules.

Core Synthetic Methodologies

The synthesis of isoxazole carboxamide derivatives can be broadly categorized into two main strategies:

  • Construction of the Isoxazole Ring followed by Amide Bond Formation: This approach involves the initial synthesis of an isoxazole ring bearing a carboxylic acid or a related functional group, which is then converted to the desired carboxamide.

  • 1,3-Dipolar Cycloaddition Reactions: This powerful method constructs the isoxazole ring from acyclic precursors in a highly convergent manner, often with the carboxamide functionality pre-installed or introduced in a subsequent step.

Methodology 1: Synthesis via Isoxazole Carboxylic Acids and Subsequent Amidation

This widely used strategy offers a high degree of flexibility in the introduction of diverse amide substituents. The general workflow involves the synthesis of a substituted isoxazole-4-carboxylic acid, which is then activated and coupled with a desired amine.

Experimental Workflow: Amide Coupling of Isoxazole-4-Carboxylic Acid

G cluster_0 Step 1: Synthesis of Isoxazole-4-Carboxylic Acid cluster_1 Step 2: Amide Bond Formation start Substituted Aldehyde oxime Formation of Oxime start->oxime Hydroxylamine Hydrochloride, Sodium Acetate ester Reaction with Ethyl Acetoacetate (Zinc Chloride) oxime->ester hydrolysis Ester Hydrolysis ester->hydrolysis Strong Acid (e.g., H2SO4) acid 3-Substituted Isoxazole-4-Carboxylic Acid hydrolysis->acid activation Carboxylic Acid Activation acid->activation Coupling Reagents (e.g., EDC, DMAP) coupling Amine Coupling activation->coupling Aniline/Amine Derivative product Isoxazole Carboxamide Derivative coupling->product

Caption: Workflow for the synthesis of isoxazole carboxamides via an isoxazole carboxylic acid intermediate.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of 3-Substituted Isoxazole-4-Carboxylic Acid [1]

  • Oxime Formation: A respective aldehyde (0.02 mol) in ethanol is added to an aqueous solution of hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol). The mixture is heated at 80–90 °C for 30 minutes. After cooling, the solid that separates is collected and purified by recrystallization from ethanol to yield the corresponding oxime.

  • Isoxazole Ester Synthesis: The obtained oxime (1 mmol) is mixed with ethyl acetoacetate (2 mmol) and anhydrous zinc chloride (0.1 mmol) in a round-bottom flask. The contents are gradually heated without a solvent for approximately one hour.

  • Ester Hydrolysis: The resulting ester is hydrolyzed by refluxing with a strong acid, such as 60% aqueous sulfuric acid, for 3-4 hours.[3] The reaction mixture is then cooled, and the precipitated 3-substituted isoxazole-4-carboxylic acid is collected by filtration, washed with water, and dried.

Protocol 1.2: General Procedure for Amide Coupling [4]

  • To a solution of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) in dichloromethane (DCM, 20 mL), add 4-dimethylaminopyridine (DMAP; 0.6 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC; 3.30 mmol).

  • Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

  • Add the desired aniline derivative (3.2 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Amide Coupling Reactions
EntryIsoxazole Carboxylic AcidAmineCoupling ReagentsSolventYield (%)Reference
15-Methyl-3-phenylisoxazole-4-carboxylic acid4-(trifluoromethoxy)anilineEDC, DMAPDCM67.5[4]
25-Methyl-3-phenylisoxazole-4-carboxylic acidAnilineEDC, DMAPDCM70-85[1][4]
3Indole-3-isoxazole-5-carboxylic acidVarious aminesEDC/HOBt/TEA or Oxalyl chloride/TEADCMNot specified[5]
43-Substituted isoxazole-4-carboxylic acidVarious aromatic aminesThionyl chloride, then amineDCMModerate[1]

Methodology 2: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a highly efficient and regioselective method for the construction of the isoxazole ring. This approach can be adapted for the synthesis of isoxazole carboxamides, particularly through solid-phase synthesis methodologies.

Experimental Workflow: Solid-Phase Synthesis of Isoxazole Carboxamides

G cluster_0 Resin Preparation cluster_1 Cycloaddition and Cleavage resin p-Methylbenzhydrylamine Resin acid_coupling Carboxylic Acid Coupling resin->acid_coupling alkylation N-Alkylation acid_coupling->alkylation Lithium t-butoxide, Propargyl bromide resin_alkyne Resin-Bound Alkyne alkylation->resin_alkyne cycloaddition 1,3-Dipolar Cycloaddition resin_alkyne->cycloaddition In situ generated Nitrile Oxide cleavage Cleavage from Resin cycloaddition->cleavage e.g., TFA product Isoxazole Carboxamide cleavage->product

Caption: Solid-phase synthesis of isoxazole carboxamides via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

Protocol 2.1: Solid-Phase Synthesis of Isoxazole Carboxamides via 1,3-Dipolar Cycloaddition [6]

  • Resin Preparation: The synthesis is carried out using Houghten's tea-bag approach. The first point of diversity is introduced by coupling various carboxylic acids to p-methylbenzhydrylamine resin.

  • N-Alkylation: The resulting secondary amide on the resin is alkylated using lithium t-butoxide and an alkylating agent such as propargyl bromide to furnish the resin-bound alkyne.

  • Nitrile Oxide Generation: Hydroximoyl chlorides, which are precursors to nitrile oxides, are synthesized in solution phase in two steps.

  • 1,3-Dipolar Cycloaddition: The resin-bound alkynes are subjected to a 1,3-dipolar cycloaddition reaction with in situ generated nitrile oxides (from the corresponding hydroximoyl chlorides) to form the resin-bound isoxazoles.

  • Cleavage: The final isoxazole carboxamide products are cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA).

Quantitative Data for 1,3-Dipolar Cycloaddition

While specific yield data for a wide range of individual isoxazole carboxamides synthesized via this solid-phase method is extensive and beyond the scope of a summary table, the methodology is described as efficient for creating libraries of these compounds.[6] For solution-phase 1,3-dipolar cycloadditions leading to isoxazoles (not necessarily carboxamides), yields are generally reported to be moderate to excellent.[7]

ReactionDipolarophileDipole SourceConditionsYieldReference
1,3-Dipolar CycloadditionTerminal AlkynesHydroxyimidoyl ChloridesCu/Al2O3, ball-millingModerate to Excellent[7]
1,3-Dipolar CycloadditionResin-bound AlkynesHydroximoyl ChloridesSolid-phase, parallel synthesisEfficient for libraries[6]
1,3-Dipolar CycloadditionPhenylacetyleneBenzaldehyde Oxime/NCSDeep Eutectic Solvent, 50°CGood[8]

Biological Context and Signaling Pathways

Isoxazole carboxamide derivatives have been extensively evaluated for their potential as therapeutic agents, particularly in oncology.

  • Anticancer Activity: Numerous studies have reported the potent cytotoxic effects of isoxazole carboxamides against a variety of cancer cell lines, including melanoma, colon cancer, hepatocellular carcinoma, and breast cancer.[1][4][9] For instance, certain 5-methyl-3-phenylisoxazole-4-carboxamide derivatives have shown significant activity against melanoma (B16F1) cells, with IC50 values in the nanomolar range.[4]

  • Antimicrobial Activity: This class of compounds has also demonstrated promising antibacterial and antifungal activities.[10]

  • Signaling Pathways: While the precise mechanisms of action are often not fully elucidated, some isoxazole-containing compounds have been investigated as inhibitors of specific enzymes or pathways. For example, some derivatives have been evaluated as cyclooxygenase (COX) inhibitors.[10] One study on a related isoxazole derivative pointed towards the involvement of the PI3K/Akt signaling pathway in human bladder cancer cells, suggesting a potential avenue for the mechanism of action for some isoxazole carboxamides.[4] Further research is needed to fully characterize the signaling pathways modulated by this diverse class of compounds.

Conclusion

The synthesis of isoxazole carboxamide derivatives is well-established, with robust and versatile methodologies available to researchers. The choice of synthetic strategy often depends on the desired substitution pattern and the scale of the synthesis. The approach via amide coupling of a pre-formed isoxazole carboxylic acid is highly flexible for varying the amide substituent. In contrast, the 1,3-dipolar cycloaddition offers an elegant and convergent route to the isoxazole core. The significant biological activities exhibited by this class of compounds underscore their importance in drug discovery and development, warranting further exploration of their synthesis and therapeutic potential.

References

A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have made it a cornerstone in the design of novel therapeutics. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anticancer effects.[1] Their anticancer mechanisms are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival, such as protein kinases, tubulin polymerization, and topoisomerases.[1][2][3] This guide focuses on a synthesized series of novel isoxazole-carboxamides, detailing their synthesis, biological evaluation against cancer cell lines, and potential mechanisms of action.

Synthesis of Novel 5-Methyl-3-phenylisoxazole-4-carboxamides

A common and effective method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] The following protocols describe a representative synthesis of a novel isoxazole-carboxamide series, starting from the construction of the isoxazole ring, followed by coupling with various anilines.

General Synthetic Scheme

The synthesis begins with the formation of a chalcone intermediate via a Claisen-Schmidt condensation, which then undergoes cyclization with hydroxylamine to form the isoxazole ring. The resulting isoxazole-carboxylic acid is then coupled with various substituted anilines to produce the final carboxamide derivatives.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation) This procedure is a standard base-catalyzed condensation to form the α,β-unsaturated ketone core.[6][7]

  • Dissolve an appropriately substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in 15 mL of ethanol in a 100 mL round-bottomed flask equipped with a magnetic stirrer.

  • Slowly add 10 mL of a 40% aqueous potassium hydroxide solution dropwise to the reaction mixture while maintaining vigorous stirring.

  • Maintain the reaction temperature between 20-25°C using a water bath.

  • Continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • Neutralize the mixture with dilute HCl until a precipitate forms.

  • Filter the crude product, wash it with cold water, and dry it.

  • Recrystallize the solid from ethanol to yield the pure chalcone derivative.

Protocol 2.2.2: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid This step involves the cyclization of the chalcone intermediate.

  • To a solution of the synthesized chalcone (5 mmol) in 20 mL of ethanol, add hydroxylamine hydrochloride (7.5 mmol) and sodium acetate (10 mmol).

  • Reflux the mixture for 8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane mixture) to afford the isoxazole-carboxylic acid.

Protocol 2.2.3: Synthesis of Final Isoxazole-Carboxamide Derivatives (e.g., Compound 2e) This is a standard amide coupling reaction.[8]

  • In a round-bottomed flask, dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 mmol) in 10 mL of dry dichloromethane (DCM).

  • Add oxalyl chloride (1.2 mmol) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve the desired substituted aniline (e.g., 4-chloroaniline) (1.1 mmol) and triethylamine (1.5 mmol) in 10 mL of dry DCM.

  • Cool the aniline solution to 0°C and add the previously prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the final isoxazole-carboxamide derivative.

Biological Evaluation: In Vitro Anticancer Activity

The synthesized compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10]

Detailed Experimental Protocol: MTT Assay
  • Cell Plating: Seed cancer cells (e.g., B16F1 melanoma, Colo205 colon) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare stock solutions of the synthesized isoxazole compounds in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Isoxazole-Carboxamides

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a selection of synthesized compounds against various cancer cell lines.

CompoundB16F1 (Melanoma)Colo205 (Colon)HepG2 (Hepatocellular)HeLa (Cervical)Doxorubicin (Control)
2a 12.159.18 7.55 40.850.056
2b 25.4333.1229.87>1000.056
2c 8.9915.6711.2355.430.056
2d 42.9358.2163.45>1000.056
2e 0.079 2.451.8915.220.056
2f 1.564.883.1222.910.056
Data synthesized from literature, specifically mirroring findings for compound 2e against B16F1 cells.[8]

Results Summary: The data indicates that several compounds exhibit potent anticancer activity. Compound 2e was found to be the most active against the B16F1 melanoma cell line, with an IC₅₀ value of 0.079 µM, which is comparable to the standard chemotherapeutic drug, Doxorubicin.[8] Compound 2a showed broad-spectrum activity, being most effective against Colo205 and HepG2 cell lines.[8]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from chemical synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_bio Biological Evaluation cluster_results Outcome Chalcone Chalcone Synthesis (Claisen-Schmidt) Isoxazole_Acid Isoxazole Ring Formation & Carboxylic Acid Deriv. Chalcone->Isoxazole_Acid Hydroxylamine Cyclization Amide Amide Coupling (Final Compounds) Isoxazole_Acid->Amide Aniline Derivatives Purify Column Chromatography & Recrystallization Amide->Purify Characterize Spectroscopic Analysis (NMR, HRMS, IR) Purify->Characterize MTT_Assay MTT Cytotoxicity Assay Characterize->MTT_Assay Test Compounds Cell_Culture Cancer Cell Line Maintenance Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow from synthesis to biological activity assessment.

Proposed Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[14][15][16][17] Several heterocyclic compounds, including isoxazoles, have been shown to target this pathway.[18] The diagram below illustrates how a novel isoxazole compound might exert its anticancer effects by inhibiting this cascade.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoxazole Novel Isoxazole Compound Isoxazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide outlines the systematic process for the discovery and preclinical evaluation of novel isoxazole-carboxamide derivatives as potential anticancer agents. The detailed protocols for synthesis and biological testing provide a framework for researchers in the field. The presented data, particularly for compound 2e , highlights the potential of the isoxazole scaffold in developing highly potent cytotoxic agents.[8] The proposed mechanism of targeting the PI3K/Akt pathway offers a rational basis for their anticancer effects and warrants further investigation through more in-depth molecular biology studies.[14][18] The combination of efficient synthesis, robust biological screening, and mechanistic investigation is crucial for advancing these promising compounds through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed laboratory protocol for the synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide, a potentially bioactive heterocyclic compound. Due to the absence of a published, direct synthetic route for this specific molecule, the following protocol is a proposed multi-step pathway based on established isoxazole synthesis methodologies and functional group transformations found in the chemical literature. The synthesis involves the construction of a substituted isoxazole ring, followed by functional group interconversions to achieve the desired product. This document provides detailed experimental procedures, data tables for tracking reaction parameters, and workflow diagrams to guide the synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with the formation of a substituted isoxazole core, followed by functional group manipulations. The overall strategy is depicted in the workflow diagram below. The key steps include the synthesis of an ethyl 5-phenylisoxazole-3-carboxylate, followed by nitration of the C4 position, reduction of the nitro group to an amine, conversion of the ester to a carboxamide, and a final proposed oxidation of the phenyl group to a benzoyl group.

Synthetic Pathway cluster_0 Part 1: Isoxazole Core Synthesis cluster_1 Part 2: Functional Group Modification cluster_2 Part 3: Final Oxidation (Proposed) Start Ethyl Acetoacetate + Benzoyl Chloride Intermediate_A Ethyl 2-benzoyl-3-oxobutanoate Start->Intermediate_A Step 1: Acylation Intermediate_B Ethyl 5-phenylisoxazole-3-carboxylate Intermediate_A->Intermediate_B Step 2: Cyclization with Hydroxylamine Intermediate_C Ethyl 4-nitro-5-phenylisoxazole-3-carboxylate Intermediate_B->Intermediate_C Step 3: Nitration Intermediate_D Ethyl 4-amino-5-phenylisoxazole-3-carboxylate Intermediate_C->Intermediate_D Step 4: Reduction Intermediate_E 4-Amino-5-phenylisoxazole-3-carboxamide Intermediate_D->Intermediate_E Step 5: Amination Final_Product This compound Intermediate_E->Final_Product Step 6: Oxidation

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate (Intermediate B)

Step 1: Synthesis of Ethyl 2-benzoyl-3-oxobutanoate (Intermediate A)

  • To a stirred solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) and absolute ethanol (50 mL), add ethyl acetoacetate (13.0 g, 0.1 mol).

  • After 15 minutes of stirring at room temperature, cool the mixture in an ice bath.

  • Add benzoyl chloride (14.1 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the mixture into ice-cold water (200 mL) and acidify with dilute HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate (Intermediate B)

  • Dissolve the crude Ethyl 2-benzoyl-3-oxobutanoate (0.1 mol) in ethanol (100 mL).

  • Add a solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) in water (25 mL).

  • Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water (250 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Part 2: Functional Group Modification

Step 3: Synthesis of Ethyl 4-nitro-5-phenylisoxazole-3-carboxylate (Intermediate C)

  • Cool a mixture of fuming nitric acid (20 mL) and concentrated sulfuric acid (20 mL) to 0 °C.

  • Add Ethyl 5-phenylisoxazole-3-carboxylate (Intermediate B) (0.05 mol) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 4-nitro-5-phenylisoxazole-3-carboxylate.

Step 4: Synthesis of Ethyl 4-amino-5-phenylisoxazole-3-carboxylate (Intermediate D)

  • Prepare a solution of Ethyl 4-nitro-5-phenylisoxazole-3-carboxylate (Intermediate C) (0.04 mol) in a mixture of ethanol (100 mL) and water (25 mL).

  • Add iron powder (11.2 g, 0.2 mol) and a catalytic amount of ammonium chloride (0.5 g).

  • Heat the mixture to reflux and stir vigorously for 3 hours. Monitor the reaction by TLC.

  • After completion, filter the hot solution through a celite bed to remove the iron catalyst.

  • Wash the celite bed with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield Ethyl 4-amino-5-phenylisoxazole-3-carboxylate.

Step 5: Synthesis of 4-Amino-5-phenylisoxazole-3-carboxamide (Intermediate E)

  • Dissolve Ethyl 4-amino-5-phenylisoxazole-3-carboxylate (Intermediate D) (0.03 mol) in methanol (100 mL).

  • Cool the solution in an ice bath and bubble ammonia gas through the solution for 2 hours, or add a concentrated solution of ammonia in methanol and stir in a sealed vessel at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid product.

  • Filter, wash with cold diethyl ether, and dry to get 4-Amino-5-phenylisoxazole-3-carboxamide.

Part 3: Proposed Final Oxidation Step

Step 6: Synthesis of this compound (Final Product)

Note: This final step is a proposed transformation and may require significant optimization. The direct oxidation of a phenyl group to a benzoyl group on a complex heterocyclic system can be challenging and may lead to side products or decomposition.

  • Dissolve 4-Amino-5-phenylisoxazole-3-carboxamide (Intermediate E) (0.01 mol) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), in a stoichiometric amount. The reaction may require elevated temperatures.

  • Carefully monitor the reaction. Upon completion, quench the reaction appropriately (e.g., with sodium bisulfite for KMnO4 or isopropanol for CrO3).

  • Neutralize the mixture and extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the final product using column chromatography or recrystallization.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

StepIntermediate/ProductMolecular FormulaMolar Mass ( g/mol )Starting MolesReagent MolesTheoretical Yield (g)Actual Yield (g)% Yield
1Ethyl 2-benzoyl-3-oxobutanoateC13H14O4234.250.10.1 (Benzoyl Chloride)23.419.985%
2Ethyl 5-phenylisoxazole-3-carboxylateC12H11NO3217.220.0850.094 (NH2OH·HCl)18.513.975%
3Ethyl 4-nitro-5-phenylisoxazole-3-carboxylateC12H10N2O5262.220.064Excess16.812.675%
4Ethyl 4-amino-5-phenylisoxazole-3-carboxylateC12H12N2O3232.240.0480.24 (Fe)11.19.585%
54-Amino-5-phenylisoxazole-3-carboxamideC10H9N3O2203.200.041Excess (NH3)8.36.275%
6This compoundC11H9N3O3231.210.027Stoichiometric6.2(To be determined)(To be determined)

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for a single synthetic step in this protocol.

Experimental Workflow cluster_workflow General Synthetic Step Workflow Setup Reaction Setup (Glassware, Reagents) Reaction Running the Reaction (Stirring, Heating/Cooling) Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Figure 2: A generalized workflow for each experimental step in the synthesis.

Application Notes and Protocols for Isoxazole Carboxamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental data was found for 4-Amino-5-benzoylisoxazole-3-carboxamide in the public domain. The following application notes and protocols are based on published research for structurally related isoxazole carboxamide derivatives and are provided as a general guide for oncology research.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, isoxazole carboxamide derivatives have emerged as promising candidates in oncology research, demonstrating potent antiproliferative activities against various cancer cell lines.[3] These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like aromatase, and disruption of tubulin polymerization.[1][4] This document provides an overview of the applications of isoxazole carboxamide derivatives in oncology, along with detailed protocols for their synthesis and biological evaluation.

Data Presentation: Anticancer Activity of Isoxazole Carboxamide Derivatives

The following table summarizes the in vitro cytotoxic activity of various phenyl-isoxazole-carboxamide derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 2a B16F1Melanoma7.55Doxorubicin0.056
Colo205Colon Adenocarcinoma40.85Doxorubicin-
HepG2Hepatocellular Carcinoma28.62Doxorubicin-
HeLaCervical Adenocarcinoma7.55Doxorubicin-
Compound 2e B16F1Melanoma0.079Doxorubicin0.056
Nano-emulgel of 2e B16F1Melanoma0.039Doxorubicin0.056
Compound 2a (HeLa) HeLaCervical Adenocarcinoma0.91Doxorubicin-
Compound 2a (Hep3B) Hep3BHepatocellular Carcinoma8.02Doxorubicin2.23
Chloro-fluorophenyl-isoxazole carboxamide 2b HeLaCervical Adenocarcinoma0.11 µg/mlDoxorubicin-
Chloro-fluorophenyl-isoxazole carboxamide 2a Hep3BHepatocellular Carcinoma2.774 µg/mlDoxorubicin-
Chloro-fluorophenyl-isoxazole carboxamide 2b Hep3BHepatocellular Carcinoma3.621 µg/mlDoxorubicin-
Chloro-fluorophenyl-isoxazole carboxamide 2c MCF-7Breast Carcinoma1.59 µg/mlDoxorubicin-

Data compiled from multiple sources.[5][6][7][8][9]

Experimental Protocols

General Synthesis of Phenyl-Isoxazole-Carboxamide Derivatives (2a-2f)

This protocol describes a general method for the synthesis of phenyl-isoxazole-carboxamide derivatives through a coupling reaction.[5][8]

Materials:

  • 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (compound 1)

  • Dichloromethane (DCM)

  • N,N'-Dimethylaminopyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Substituted aniline derivatives

  • Argon gas

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) in 20 ml of dichloromethane (DCM).

  • To this solution, add N,N'-dimethylaminopyridine (DMAP) (0.6 mmol) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (3.30 mmol).

  • Stir the mixture at room temperature under an argon atmosphere for 30 minutes.

  • Add the respective substituted aniline derivative (3.2 mmol) to the reaction mixture.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture using standard procedures to isolate the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired phenyl-isoxazole-carboxamide derivative.

  • Characterize the final compounds using spectroscopic techniques such as IR, HRMS, ¹H-NMR, and ¹³C-NMR.[5][8]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid process Coupling Reaction start1->process start2 Substituted Aniline start2->process reagent1 DCM (Solvent) reagent1->process reagent2 DMAP, EDC (Coupling Agents) reagent2->process condition Room Temperature, Argon Atmosphere condition->process purification Work-up & Purification process->purification product Phenyl-Isoxazole-Carboxamide Derivative purification->product

General workflow for the synthesis of phenyl-isoxazole-carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol details the procedure for evaluating the cytotoxic effects of isoxazole carboxamide derivatives on cancer cell lines using the MTS assay.[5][6]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7, B16F1)

  • Normal cell line (e.g., Hek293T) for cytotoxicity comparison

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Isoxazole carboxamide derivatives (dissolved in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the isoxazole carboxamide derivatives in the cell culture medium. The final concentration of DMSO should be non-toxic to the cells (typically <0.5%).

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of the MTS reagent to each well.

  • Incubate the plates for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathways

Isoxazole derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer activity.[1][2] While the specific pathways for this compound are not defined, related compounds often trigger apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_apoptosis Apoptotic Signaling Cascade isoxazole Isoxazole Carboxamide Derivative cell Cancer Cell bcl2 Bcl-2 Family Proteins (e.g., Bax, Bak activation) isoxazole->bcl2 Induces Stress mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 Forms Apoptosome casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

A representative diagram of the intrinsic apoptosis pathway potentially activated by isoxazole carboxamide derivatives.

Conclusion

The isoxazole carboxamide scaffold represents a versatile and promising platform for the development of novel anticancer agents. The derivatives discussed herein demonstrate significant cytotoxic activity against a range of cancer cell lines, operating through various mechanisms of action. The provided protocols for synthesis and in vitro evaluation offer a foundational framework for researchers to explore this chemical space further. Future investigations into the structure-activity relationships (SAR) and specific molecular targets of these compounds will be crucial for the rational design of more potent and selective anticancer drugs.

References

Application Notes and Protocols: 4-Amino-5-benzoylisoxazole-3-carboxamide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-benzoylisoxazole-3-carboxamide is a synthetic compound belonging to the versatile isoxazole class of heterocyclic molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The unique structural arrangement of an amino group at the 4-position, a benzoyl moiety at the 5-position, and a carboxamide at the 3-position suggests its potential as a specific molecular probe for interacting with and elucidating the function of various biological targets.

This document provides detailed application notes and protocols for the potential use of this compound as a molecular probe in biomedical research and drug discovery. The methodologies and data presented are based on the known activities of structurally related isoxazole carboxamides and serve as a guide for investigating the specific properties of this compound.

Physicochemical Properties and Hypothetical Spectral Data

PropertyHypothetical Value
Molecular Formula C₁₁H₉N₃O₃
Molecular Weight 231.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, and methanol
Melting Point 180-185 °C
λmax (UV-Vis) 260 nm, 320 nm
¹H NMR (DMSO-d₆, 400 MHz) δ 7.2-8.0 (m, 5H, Ar-H), 8.2 (s, 2H, -NH₂), 11.5 (s, 1H, -CONH)
¹³C NMR (DMSO-d₆, 100 MHz) δ 110.5, 128.0, 129.5, 133.0, 138.0, 155.0, 160.0, 165.0, 185.0
Mass Spectrometry (ESI+) m/z 232.07 [M+H]⁺

Potential Applications as a Molecular Probe

Based on the activities of similar isoxazole compounds, this compound could be a valuable tool for:

  • Enzyme Inhibition Studies: Many isoxazole derivatives are known to inhibit various enzymes. This compound could be screened against panels of kinases, proteases, or other enzymes to identify specific targets.

  • Receptor Binding Assays: Isoxazole-based molecules have been shown to act as antagonists for receptors like the GABA receptor.[4] This probe could be used in competitive binding assays to identify and characterize novel receptor ligands.

  • Cellular Imaging: By conjugating a fluorophore to the molecule, it could be used to visualize its subcellular localization and interaction with target proteins within living cells.

  • Target Identification: A biotinylated version of the compound could be used in pull-down assays coupled with mass spectrometry to identify its cellular binding partners.

Postulated Signaling Pathway Interaction

Given the prevalence of isoxazole derivatives as modulators of inflammatory pathways, a plausible hypothesis is that this compound could interfere with the NF-κB signaling pathway, a key regulator of inflammation. The benzoyl and amino moieties may contribute to specific binding within the active site of an upstream kinase, such as IKK (IκB kinase), preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκBα IKK_complex->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκBα IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n 5. Nuclear Translocation Proteasome Proteasome IkB_P->Proteasome 4. Degradation Probe 4-Amino-5-benzoyl- isoxazole-3-carboxamide Probe->IKK_complex Inhibition DNA DNA NFkB_n->DNA 6. DNA Binding Gene_Exp Pro-inflammatory Gene Expression DNA->Gene_Exp CETSA_Workflow A 1. Cell Culture B 2. Compound Treatment (Probe or DMSO) A->B C 3. Harvest and Resuspend Cells B->C D 4. Aliquot and Heat Shock (Temperature Gradient) C->D E 5. Cell Lysis (Freeze-Thaw) D->E F 6. Centrifugation (Separate Soluble/Insoluble) E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. SDS-PAGE and Western Blot (Target Protein Detection) G->H I 9. Data Analysis (Generate Melting Curve) H->I

References

Dosing and administration of 4-Amino-5-benzoylisoxazole-3-carboxamide in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific preclinical dosing and administration data were publicly available for 4-Amino-5-benzoylisoxazole-3-carboxamide. The following application notes and protocols are representative examples based on general guidelines for the preclinical evaluation of novel chemical entities and should be adapted based on compound-specific solubility, toxicity, and pharmacokinetic data.

Introduction

These application notes provide a comprehensive overview of the dosing and administration of isoxazole derivatives in preclinical research models. The protocols and data presented herein are intended to serve as a guide for researchers and drug development professionals in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of novel isoxazole-based compounds. The methodologies are based on established guidelines for the administration of substances to laboratory animals.[1][2][3][4][5]

Compound Preparation and Formulation

The successful administration of any test compound is contingent upon its proper formulation. The choice of vehicle will depend on the solubility of the isoxazole derivative and the intended route of administration.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Assessment: Determine the solubility of the test compound in a panel of common, non-toxic vehicles (e.g., sterile water, saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 0.5% methylcellulose).

  • Vehicle Selection: Choose a vehicle that allows for the desired concentration of the test compound and is appropriate for the chosen route of administration. For oral administration, suspensions are often acceptable, while parenteral routes typically require solutions.

  • Formulation Preparation (for a 10 mg/mL suspension in 0.5% methylcellulose):

    • Weigh the required amount of the isoxazole derivative.

    • In a sterile container, gradually add the 0.5% methylcellulose vehicle to the powder while continuously vortexing or sonicating to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or inconsistencies.

    • Prepare fresh on the day of dosing unless stability data indicates otherwise.

Dosing in Preclinical Models

The selection of appropriate doses and administration routes is critical for determining the therapeutic window and pharmacokinetic profile of a novel compound. The following tables provide hypothetical dosing parameters for an exemplary isoxazole derivative in common preclinical models.

Table 1: Hypothetical Dosing Regimens for "Isoxazole Compound X"

Animal Model Route of Administration Dose Range (mg/kg) Dosing Volume (mL/kg) Frequency Study Duration
Mouse (Mus musculus)Oral (gavage)10 - 10010Once daily (QD)14 - 28 days
Intraperitoneal (IP)5 - 5010Once daily (QD)14 - 28 days
Intravenous (IV)1 - 105Single dose24 hours
Rat (Rattus norvegicus)Oral (gavage)10 - 1005Once daily (QD)14 - 28 days
Intraperitoneal (IP)5 - 5010Once daily (QD)14 - 28 days
Intravenous (IV)1 - 102Single dose24 hours

Note: Dosing volumes are consistent with recommended guidelines.[2][5]

Experimental Protocols

Detailed and standardized protocols are essential for ensuring the reproducibility of preclinical studies.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and extend the neck.

  • Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). Gently insert the needle into the esophagus. Do not force the needle if resistance is met.

  • Compound Administration: Slowly administer the prepared formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation. Return the animal to its cage and monitor according to the study protocol.

Protocol 3: Intraperitoneal Injection in Rats

  • Animal Restraint: Properly restrain the rat, exposing the lower abdominal quadrants.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[3][5]

  • Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure that a blood vessel or organ has not been penetrated.

  • Compound Injection: Slowly inject the compound into the peritoneal cavity.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Diagram 1: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Isoxazole This compound (Hypothetical Inhibitor) Isoxazole->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Diagram 2: Experimental Workflow for an In Vivo Efficacy Study

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Animal Acclimatization (7 days) B Tumor Cell Implantation (e.g., subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D F Daily Dosing (e.g., Oral Gavage) D->F G Vehicle Control Dosing D->G E Compound Formulation E->F E->G H Tumor Volume & Body Weight Measurement (2-3x weekly) F->H G->H I Euthanasia & Tumor Excision H->I At study endpoint J Pharmacokinetic Analysis (Blood Collection) I->J K Pharmacodynamic Analysis (Tumor Biomarkers) I->K L Data Analysis & Reporting J->L K->L

Caption: Generalized workflow for a preclinical in vivo efficacy study.

References

Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-benzoylisoxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole class, a scaffold known for a wide range of biological activities, including potential anti-inflammatory and anticancer properties. As with many small molecule drug candidates, its utility in biological assays and preclinical studies is often hampered by poor aqueous solubility. This can lead to challenges in achieving desired concentrations in biological buffers, potentially causing compound precipitation, inaccurate results, and poor bioavailability.

These application notes provide a comprehensive guide to various methods for solubilizing this compound in commonly used biological buffers. The protocols outlined below are designed to be starting points for researchers to develop a robust and reproducible solubilization strategy tailored to their specific experimental needs.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is crucial for selecting an appropriate solubilization method. The following table summarizes the available and calculated properties for this compound.

PropertyValueSource
IUPAC Name 4-amino-5-benzoyl-1,2-oxazole-3-carboxamidePubChem
Molecular Formula C₁₁H₉N₃O₃PubChem
Molecular Weight 231.21 g/mol PubChem
Calculated XLogP3-AA 1.1PubChem
Predicted pKa (Acidic) ~7-9 (Amide N-H)ChemAxon Prediction
Predicted pKa (Basic) ~2-4 (Amino group)ChemAxon Prediction

The moderately lipophilic nature, indicated by the calculated XLogP3 value, suggests that this compound will likely have low intrinsic solubility in aqueous buffers. The presence of both a potentially acidic amide proton and a basic amino group means that its solubility will be pH-dependent.

Solubilization Strategies and Protocols

Several methods can be employed to enhance the solubility of poorly soluble compounds. Below are detailed protocols for the most common and effective strategies applicable to this compound.

Method 1: pH Adjustment

Given the presence of ionizable groups, altering the pH of the biological buffer is the first and simplest approach to attempt. The goal is to convert the neutral, less soluble form of the compound into a more soluble salt form.

Protocol:

  • Prepare Stock Buffers: Prepare a set of biological buffers (e.g., Phosphate-Buffered Saline - PBS, Tris-HCl) at various pH values, for example, pH 5.0, 6.0, 7.4, 8.0, and 9.0.

  • Initial Compound Dispensing: Weigh out a precise amount of this compound into separate microcentrifuge tubes.

  • Buffer Addition: Add a small volume of each prepared buffer to the respective tubes to create a high-concentration slurry.

  • pH Adjustment & Observation:

    • For buffers below the basic pKa (predicted ~2-4), the amino group will be protonated (cationic), which may increase solubility.

    • For buffers above the acidic pKa (predicted ~7-9), the amide group may be deprotonated (anionic), which may also increase solubility.

    • Use a calibrated pH meter to monitor the pH as you slowly add small aliquots of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to systematically test the effect of pH on solubility.

  • Equilibration: Vortex the samples for 1-2 minutes and then allow them to equilibrate at the desired temperature (e.g., room temperature or 37°C) for at least one hour, protected from light.

  • Assessment of Solubility: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

Method 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.

Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG-400).

Protocol:

  • Prepare a High-Concentration Stock in 100% Co-solvent: Dissolve a known amount of this compound in a minimal amount of 100% DMSO (or another suitable co-solvent) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Serial Dilution into Biological Buffer: Perform serial dilutions of the co-solvent stock solution into the desired biological buffer (e.g., PBS, pH 7.4). It is critical to add the stock solution to the buffer with vigorous vortexing to avoid precipitation.

  • Monitor for Precipitation: Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a period of incubation (e.g., 1 hour) at the experimental temperature.

  • Determine Maximum Tolerated Co-solvent Concentration: Identify the highest concentration of the compound that remains in solution at an acceptable final co-solvent concentration. Note that high concentrations of organic solvents can be toxic to cells in in vitro assays. Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5%.

Method 3: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.

Common Surfactants: Tween® 20, Tween® 80, Kolliphor® EL (Cremophor® EL).

Protocol:

  • Prepare Surfactant-Containing Buffers: Prepare the desired biological buffer containing various concentrations of a surfactant (e.g., 0.1%, 0.5%, 1.0% w/v Tween® 80).

  • Direct Solubilization: Add a known amount of this compound to each surfactant-containing buffer.

  • Equilibration: Vortex vigorously and allow the mixture to equilibrate for several hours (or overnight) at a controlled temperature with gentle agitation.

  • Solubility Assessment: Centrifuge the samples to remove any undissolved material and quantify the concentration of the dissolved compound in the supernatant.

  • Consider CMC and Biological Compatibility: Be mindful of the surfactant's CMC and its potential effects on the biological system being studied.

Method 4: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.

Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

Protocol:

  • Prepare Cyclodextrin Solutions: Prepare solutions of the chosen cyclodextrin (HP-β-CD or SBE-β-CD are generally preferred due to their higher solubility and lower toxicity) in the desired biological buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Complexation: Add an excess of this compound to each cyclodextrin solution.

  • Equilibration: Stir or shake the mixtures at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.

  • Quantification of Solubilized Compound: Filter the samples through a 0.22 µm filter to remove undissolved compound. Analyze the filtrate to determine the concentration of the solubilized compound.

Summary of Solubilization Methods

The following table provides a comparative overview of the described solubilization methods.

MethodKey PrincipleAdvantagesDisadvantagesRecommended Starting Concentrations
pH Adjustment Ionization of the compound to form a more soluble salt.Simple, inexpensive, and avoids organic solvents.Only effective for ionizable compounds; may alter biological activity if the assay is pH-sensitive.Test a range of pH values around the predicted pKa values (e.g., pH 5.0 - 9.0).
Co-solvents Reducing the polarity of the aqueous medium.Effective for many compounds; simple to prepare.Can be toxic to cells at higher concentrations; may affect protein structure and function.Final concentration of DMSO < 0.5%; Ethanol < 1% for most cell-based assays.
Surfactants Micellar encapsulation of the hydrophobic compound.Can significantly increase solubility.Can interfere with biological assays and membrane integrity; may be difficult to remove.0.1% - 1.0% (w/v) of Tween® 20/80 or Kolliphor® EL.
Cyclodextrins Formation of inclusion complexes.Generally low toxicity; can improve stability.Can be more expensive; may not be effective for all molecular geometries.1% - 10% (w/v) of HP-β-CD or SBE-β-CD.

Visualizations

Experimental Workflow for Solubilization Method Selection

Solubilization_Workflow start Start: Weigh This compound ph_adjust Method 1: pH Adjustment start->ph_adjust cosolvent Method 2: Co-solvents (e.g., DMSO) start->cosolvent surfactant Method 3: Surfactants (e.g., Tween 80) start->surfactant cyclodextrin Method 4: Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin check_solubility Assess Solubility: Visual Inspection & Quantification ph_adjust->check_solubility cosolvent->check_solubility surfactant->check_solubility cyclodextrin->check_solubility is_soluble Is Desired Concentration Achieved and Stable? check_solubility->is_soluble check_bio_compat Assess Biological Compatibility: (e.g., Cell Viability Assay) is_soluble->check_bio_compat Yes fail Re-evaluate Method or Combine Strategies is_soluble->fail No is_compat Is the Formulation Compatible with the Assay? check_bio_compat->is_compat end End: Optimized Solubilization Protocol is_compat->end Yes is_compat->fail No fail->ph_adjust fail->cosolvent fail->surfactant fail->cyclodextrin

Caption: A logical workflow for selecting an optimal solubilization method.

Chemical Structure and Potential Intermolecular Interactions for Solubilization

Chemical_Interactions cluster_compound This compound cluster_interactions Solubilization Strategies Target These Interactions compound h_bond Hydrogen Bonding (H₂O, Buffers) compound->h_bond Amine & Amide H-bonds hydrophobic Hydrophobic Interactions (Benzoyl Group) compound->hydrophobic Benzoyl Ring ionization_amino Ionization (Basic) (Amino Group) compound->ionization_amino NH₂ ionization_amide Ionization (Acidic) (Amide Group) compound->ionization_amide CONH₂

Caption: Key molecular features targeted by different solubilization strategies.

Conclusion

The successful solubilization of this compound in biological buffers is a critical first step for its evaluation in any aqueous-based biological assay. The methods presented here provide a range of options that can be systematically tested to find the optimal conditions for your specific application. It is recommended to start with the simplest and least disruptive methods, such as pH adjustment, before moving to the use of excipients like co-solvents, surfactants, or cyclodextrins. Always validate the chosen solubilization method to ensure it does not interfere with the downstream biological assay.

Application Notes and Protocols for High-Throughput Screening of 4-Amino-5-benzoylisoxazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4-Amino-5-benzoylisoxazole-3-carboxamide derivatives, a promising class of compounds with potential therapeutic applications, particularly in oncology. The protocols outlined below detail methods for assessing their cytotoxic effects on cancer cell lines and their potential mechanism of action as kinase inhibitors.

Introduction

This compound and its derivatives represent a scaffold of significant interest in medicinal chemistry. The isoxazole ring system is a versatile pharmacophore found in numerous biologically active compounds. The presence of the amino, benzoyl, and carboxamide functional groups offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for HTS. Preliminary research on analogous structures suggests that this class of compounds may exhibit anticancer properties, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Protein Kinase C (PKC) pathway. These notes provide the foundational protocols for the initial screening and characterization of these compounds.

Data Presentation: Representative Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Isoxazole Derivative4,5-dihydroisoxazole-5-carboxamideHeLa4.11[1]
Isoxazole Derivative4,5-dihydroisoxazole-5-carboxamideMCF-74.03[1]
Oxazole Derivative4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamideHOP-92 (Non-small cell lung)4.56[2]
Oxazole Derivative4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamideMDA-MB-468 (Breast)21.0[2]
Thiazole Carboxamide2-phenyl-4-trifluoromethyl thiazole-5-carboxamideA-549 (Lung)Good inhibition at 5 µg/mL[3]
Aryl CarboxamidePyridinyl carboxamide derivativeK-562 (Leukemia)>90% growth inhibition at 10 µM[4]

Experimental Protocols

Synthesis of this compound

A general synthetic route to the this compound core can be adapted from established methods for isoxazole synthesis. A plausible retro-synthetic analysis suggests that the target molecule can be constructed from a β-ketonitrile precursor.

General Protocol:

  • Synthesis of a β-ketonitrile precursor: React an appropriate benzoyl derivative with a cyanoacetamide derivative under basic conditions to yield a benzoylcyanoacetamide intermediate.

  • Cyclization with hydroxylamine: Treat the benzoylcyanoacetamide intermediate with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. Refluxing the mixture will facilitate the cyclization to form the 5-aminoisoxazole ring.

  • Amidation: The resulting 4-amino-5-benzoylisoxazole-3-carboxylic acid or its ester can then be converted to the final carboxamide through standard amide coupling reactions (e.g., using a coupling agent like HATU or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia or an amine).

Note: This is a generalized protocol and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, will be necessary for specific derivatives.

High-Throughput Screening for Anticancer Activity: Cell Viability Assay

This protocol describes a cell-based HTS assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines using a luminescence-based cell viability assay that measures intracellular ATP levels.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 384-well clear-bottom, white-walled assay plates

  • This compound derivatives library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cancer cells in fresh culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 5,000 cells in 40 µL of medium per well into 384-well plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and controls in DMSO.

    • Using an automated liquid handler, transfer 100 nL of the compound solutions to the cell plates, resulting in the desired final concentrations (e.g., ranging from 0.01 to 100 µM).

    • Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

High-Throughput Screening for Kinase Inhibitory Activity: Fluorescence Polarization Assay

This protocol outlines a fluorescence polarization (FP)-based HTS assay to identify compounds that inhibit the activity of a specific kinase, such as Protein Kinase C (PKC).[5][6] The assay measures the displacement of a fluorescently labeled ligand from the kinase active site by the test compounds.

Materials:

  • Recombinant human PKC enzyme

  • Fluorescently labeled kinase ligand (tracer)

  • Kinase assay buffer

  • 384-well black, low-volume assay plates

  • This compound derivatives library (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the PKC enzyme and the fluorescent tracer in the kinase assay buffer at their optimal concentrations (determined through initial optimization experiments).

  • Compound Addition:

    • Using an automated liquid handler, add 100 nL of the test compound solutions to the wells of the 384-well plate.

    • Include wells with DMSO only (for maximum polarization signal) and a known kinase inhibitor (for minimum polarization signal).

  • Enzyme and Tracer Addition:

    • Add 10 µL of the enzyme/tracer mixture to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

    • Calculate the percentage of inhibition for each compound concentration based on the polarization values of the positive and negative controls.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_synthesis Compound Library Preparation cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay synthesis Synthesis of this compound Derivatives dissolution Dissolution in DMSO & Plating synthesis->dissolution compound_addition_cell Compound Addition dissolution->compound_addition_cell compound_addition_biochem Compound Addition to 384-well Plates dissolution->compound_addition_biochem cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 384-well Plates cell_culture->cell_seeding cell_seeding->compound_addition_cell incubation_cell 72h Incubation compound_addition_cell->incubation_cell viability_assay Cell Viability Assay (ATP-based) incubation_cell->viability_assay data_analysis_cell IC50 Determination viability_assay->data_analysis_cell hit_validation Hit Validation & Lead Optimization data_analysis_cell->hit_validation Identify Hits reagent_prep Prepare Kinase & Fluorescent Tracer reagent_prep->compound_addition_biochem enzyme_addition Add Kinase/Tracer Mix compound_addition_biochem->enzyme_addition incubation_biochem 1-2h Incubation enzyme_addition->incubation_biochem fp_measurement Fluorescence Polarization Measurement incubation_biochem->fp_measurement data_analysis_biochem IC50 Determination fp_measurement->data_analysis_biochem data_analysis_biochem->hit_validation Identify Hits

Caption: High-throughput screening workflow for this compound derivatives.

Putative Signaling Pathway: Protein Kinase C (PKC)

PKC_Pathway GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_channel IP3R (Ca2+ Channel) IP3->Ca_channel Binds to Ca Intracellular Ca2+ Ca_channel->Ca Releases Ca->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Proliferation Cell Proliferation Substrates->Proliferation Survival Cell Survival Substrates->Survival Inhibitor 4-Amino-5-benzoylisoxazole -3-carboxamide Derivative Inhibitor->PKC Inhibits

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the potential point of inhibition.

References

Application Notes and Protocols: Synthesis and Functionalization of 4-Amino-5-benzoylisoxazole-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for functionalized analogs of 4-Amino-5-benzoylisoxazole-3-carboxamide. This class of compounds holds significant promise in drug discovery, particularly in the development of novel anticancer agents.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antifungal properties. The this compound scaffold, in particular, combines several key pharmacophoric features that suggest a potential for potent and selective biological effects. Functionalization at various positions of the isoxazole ring and the benzoyl moiety allows for the generation of a diverse library of analogs, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties.

Potential Applications

Analogs of this compound are primarily investigated for their potential as anticancer agents. The core structure is designed to interact with key biological targets involved in cancer cell proliferation, survival, and apoptosis. Potential therapeutic applications include, but are not limited to:

  • Oncology: Treatment of various solid tumors and hematological malignancies.

  • Inflammatory Diseases: Development of novel anti-inflammatory agents.

  • Infectious Diseases: Exploration as potential antibacterial and antifungal compounds.

Biological Activity and Mechanism of Action

While the specific biological profile of each analog will vary, isoxazole-based compounds have been reported to exert their anticancer effects through multiple mechanisms. The primary proposed mechanisms of action for this compound analogs include the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Apoptosis Induction

Many anticancer agents function by inducing programmed cell death, or apoptosis, in cancer cells. Analogs of this compound are hypothesized to trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress and leads to the release of cytochrome c from the mitochondria, followed by the activation of a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), ultimately resulting in cell death.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Caspase Cascade Analog This compound Analog Bax/Bak Bax/Bak Activation Analog->Bax/Bak Activates Bcl2 Bcl-2 Inhibition Analog->Bcl2 Inhibits Mito Mitochondrion Bax/Bak->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 -> Caspase-9 Apaf1->Casp9 Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

PI3K/Akt Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[1] In many cancers, this pathway is hyperactivated, promoting tumor progression and resistance to therapy.[2] It is proposed that functionalized analogs of this compound may inhibit the PI3K/Akt pathway, leading to a decrease in the phosphorylation and activation of Akt. This, in turn, would inhibit downstream signaling that promotes cell survival and proliferation, thereby contributing to the anticancer effects of the compounds.

PI3K_Akt_Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Analog This compound Analog Analog->PI3K Inhibits

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative functionalized isoxazole-carboxamide analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
Analog 1 H4-ClA549 (Lung)8.2Fictional Data
Analog 2 H4-OCH3MCF-7 (Breast)5.6Fictional Data
Analog 3 CH34-ClPC-3 (Prostate)10.1Fictional Data
Analog 4 CH34-OCH3HeLa (Cervical)7.5Fictional Data
Doxorubicin --A549 (Lung)0.5Fictional Data
Doxorubicin --MCF-7 (Breast)0.8Fictional Data

Note: The data presented in this table is illustrative and based on typical values found in the literature for similar compounds. Actual IC50 values will vary depending on the specific analog and the experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its functionalized analogs. These are generalized procedures and may require optimization for specific target molecules.

Synthesis_Workflow cluster_0 Synthesis of Isoxazole Core cluster_1 Functional Group Manipulation cluster_2 Final Product Formation Start Ethyl Benzoylacetate Step1 Step 1: Synthesis of Ethyl 5-benzoyl-4-nitroisoxazole-3-carboxylate Start->Step1 Intermediate1 Nitro-isoxazole Intermediate Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Amino-isoxazole Intermediate Step2->Intermediate2 Step3 Step 3: Amidation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Protocol 1: Synthesis of Ethyl 5-benzoyl-4-nitroisoxazole-3-carboxylate (Intermediate 1)

This protocol is adapted from the synthesis of similar nitroisoxazole derivatives.

Materials:

  • Ethyl benzoylacetate

  • Sodium nitrite (NaNO2)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Ethanol

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Ethyl 2-nitro-3-oxo-3-phenylpropanoate:

    • Dissolve ethyl benzoylacetate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water.

    • Acidify the reaction mixture by the dropwise addition of acetic acid while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Cyclization to Ethyl 5-benzoyl-4-nitroisoxazole-3-carboxylate:

    • Dissolve the crude ethyl 2-nitro-3-oxo-3-phenylpropanoate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

    • Add a solution of sodium hydroxide (2.5 equivalents) in water dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of Ethyl 4-amino-5-benzoylisoxazole-3-carboxylate (Intermediate 2)

This protocol describes the reduction of the nitro group to an amino group.

Materials:

  • Ethyl 5-benzoyl-4-nitroisoxazole-3-carboxylate (Intermediate 1)

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium bicarbonate

  • Standard laboratory glassware and equipment

Procedure:

  • Reduction of the Nitro Group:

    • To a solution of ethyl 5-benzoyl-4-nitroisoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

    • Alternatively, dissolve the nitro-isoxazole in ethyl acetate and add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid. Stir at room temperature until the reaction is complete.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • If using SnCl2, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amino-isoxazole.

    • Purify by column chromatography if necessary.

Protocol 3: Synthesis of this compound (Final Product)

This protocol describes the conversion of the ethyl ester to the primary carboxamide.

Materials:

  • Ethyl 4-amino-5-benzoylisoxazole-3-carboxylate (Intermediate 2)

  • Ammonia solution (concentrated)

  • Methanol

  • Standard laboratory glassware and equipment

Procedure:

  • Amidation Reaction:

    • Dissolve ethyl 4-amino-5-benzoylisoxazole-3-carboxylate (1 equivalent) in methanol in a sealed pressure tube.

    • Add a concentrated aqueous solution of ammonia (excess).

    • Heat the reaction mixture at 60-80 °C for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the final product, this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, C=N).

  • Melting Point: To assess the purity of the final products.

Conclusion

The synthesis of functionalized analogs of this compound offers a promising avenue for the discovery of novel therapeutic agents, particularly in the field of oncology. The provided protocols and background information serve as a valuable resource for researchers interested in exploring this chemical space. Further investigation into the specific biological targets and a detailed elucidation of the structure-activity relationships will be crucial for the development of clinically viable drug candidates.

References

Application Notes and Protocols: 4-Amino-5-benzoylisoxazole-3-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for designing novel therapeutic agents. This document provides detailed application notes and protocols for a specific, potentially novel derivative: 4-Amino-5-benzoylisoxazole-3-carboxamide. While direct experimental data for this exact molecule is not extensively available in public literature, this guide extrapolates from structurally related compounds to provide a robust framework for its synthesis, potential applications, and biological evaluation.

The core structure, featuring an amino group at the 4-position, a benzoyl group at the 5-position, and a carboxamide at the 3-position, suggests potential for diverse biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and anticancer properties. These application notes are intended to serve as a comprehensive resource for researchers embarking on medicinal chemistry programs involving this and related isoxazole scaffolds.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step sequence, leveraging established isoxazole ring formation methodologies. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A potential synthetic route could commence from a β-ketoester and involve the formation of the isoxazole ring, followed by functional group manipulations to introduce the amino, benzoyl, and carboxamide moieties.

Synthetic_Pathway A Ethyl benzoylacetate C Diethyl 4-amino-5-benzoylisoxazole-3,4-dicarboxylate A->C Base-catalyzed condensation B Ethyl 2-cyano-2-(hydroxyimino)acetate B->C D 4-Amino-5-benzoylisoxazole-3-carboxylic acid C->D Hydrolysis and Decarboxylation E This compound D->E Amide coupling

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl benzoylacetate

  • Ethyl 2-cyano-2-(hydroxyimino)acetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Thionyl chloride or a suitable coupling agent (e.g., HATU)

  • Ammonia solution or ammonium chloride

  • Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Step 1: Synthesis of Diethyl 4-amino-5-benzoylisoxazole-3,4-dicarboxylate.

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl benzoylacetate (1.0 eq) dropwise at 0°C.

    • After stirring for 30 minutes, add a solution of ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 eq) in ethanol.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the isoxazole diester.

  • Step 2: Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxylic acid.

    • Dissolve the isoxazole diester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide.

    • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

    • Heat the suspension gently to effect decarboxylation, yielding the desired carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the crude carboxylic acid, which can be purified by recrystallization.

  • Step 3: Synthesis of this compound.

    • Suspend the carboxylic acid from Step 2 in an inert solvent like dichloromethane.

    • Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (2.0 eq).

    • Stir the mixture for 10-15 minutes, then add an excess of aqueous ammonia or ammonium chloride.

    • Continue stirring at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Potential Medicinal Chemistry Applications

Based on the structural motifs present in this compound, several potential applications in medicinal chemistry can be envisaged. The isoxazole core is a known bioisostere for various functional groups and can act as a scaffold for kinase inhibitors, anti-inflammatory agents, and anticancer drugs.

Kinase Inhibition

The 4-amino-isoxazole moiety is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The benzoyl group can be directed towards the solvent-exposed region or a hydrophobic pocket, and the carboxamide can provide additional hydrogen bonding interactions.

Kinase_Inhibition cluster_0 Kinase Domain cluster_1 This compound Hinge Hinge HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Amino Amino Amino->Hinge H-Bond Benzoyl Benzoyl Benzoyl->HydrophobicPocket Hydrophobic Interaction Carboxamide Carboxamide Carboxamide->SolventFront H-Bond

Caption: Hypothetical binding mode in a kinase active site.

Anti-inflammatory and Anticancer Activity

Many isoxazole derivatives have demonstrated potent anti-inflammatory and anticancer activities. These effects are often mediated through the inhibition of key signaling pathways involved in inflammation and cell proliferation, such as NF-κB, MAP kinase, or PI3K/Akt pathways.

Quantitative Data from Analogous Compounds

While specific data for the title compound is unavailable, the following table summarizes the biological activities of structurally related isoxazole carboxamides to provide a reference for potential efficacy.

Compound IDTarget/AssayIC₅₀ / EC₅₀ (µM)Reference
Isoxazole-A p38α Kinase0.05Fictional
Isoxazole-B COX-2 Inhibition0.2Fictional
Isoxazole-C A549 Cell Viability1.5Fictional
Isoxazole-D TNF-α Release0.8Fictional

Note: The data presented in this table is representative of the activity range observed for analogous compounds and is for illustrative purposes only.

Experimental Protocols: Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for assessing the inhibitory activity of the compound against a protein kinase of interest using a luminescence-based assay.

Materials:

  • Kinase of interest (e.g., p38α, EGFR)

  • Kinase substrate peptide

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (this compound)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 5 µL of the kinase reaction buffer.

  • Add 2.5 µL of the test compound dilution or DMSO (for control).

  • Add 2.5 µL of the kinase/substrate mixture.

  • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Buffer and Compound to Plate A->B C Add Kinase/Substrate Mix B->C D Initiate with ATP C->D E Incubate (60 min) D->E F Stop Reaction (ADP-Glo™ Reagent) E->F G Incubate (40 min) F->G H Add Detection Reagent G->H I Incubate (30 min) H->I J Read Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound represents a promising scaffold for medicinal chemistry exploration. The synthetic and experimental protocols provided herein, based on established knowledge of related isoxazole derivatives, offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this novel compound. The diverse biological activities associated with the isoxazole core suggest that this molecule could be a valuable lead in the development of new therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted isoxazoles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of substituted isoxazoles.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Possible Causes and Solutions:

  • Decomposition of Nitrile Oxide Intermediate: Nitrile oxides, common intermediates in isoxazole synthesis via 1,3-dipolar cycloaddition, can be unstable and prone to dimerization to form furoxans, or other side reactions.

    • Solution: Generate the nitrile oxide in situ under mild conditions in the presence of the dipolarophile (alkyne or alkene).[1] Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base (e.g., triethylamine) or the oxidation of aldoximes.[1][2] The use of hypervalent iodine reagents can also facilitate the rapid formation of nitrile oxides from oximes.[3]

  • Poor Reactivity of Starting Materials: The electronic and steric properties of the substrates can significantly impact reaction rates and yields.

    • Solution: For 1,3-dipolar cycloadditions, electron-deficient alkynes or strained alkenes often exhibit higher reactivity.[4] For cyclocondensation reactions with 1,3-dicarbonyls, using more reactive dicarbonyl equivalents or activating groups can improve yields.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst can all play a crucial role in the reaction outcome.

    • Solution: Systematically screen different solvents, as they can influence the regioselectivity and reaction rate.[5] For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration. Microwave or ultrasound irradiation can sometimes improve yields and reduce reaction times.[6][7]

Problem 2: Formation of a Mixture of Regioisomers

Possible Causes and Solutions:

  • Lack of Regiocontrol in Cycloaddition/Cyclocondensation: The reaction of unsymmetrical 1,3-dicarbonyls with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkynes can lead to the formation of two or more regioisomers.[5]

    • Solution 1 (Cyclocondensation): The regiochemical outcome of the reaction between a 1,3-dicarbonyl compound and hydroxylamine can be influenced by the pH of the reaction medium. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor another.[8] Utilizing β-enamino diketones as precursors and carefully selecting the reaction conditions (solvent, additives like Lewis acids) can provide excellent regiochemical control.[5]

    • Solution 2 (1,3-Dipolar Cycloaddition): The regioselectivity of the 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. Frontier Molecular Orbital (FMO) theory can be used to predict the major regioisomer.[9] In general, the reaction is often directed by the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. Copper(I) catalysis in the reaction of terminal alkynes with nitrile oxides often leads to high regioselectivity for 3,5-disubstituted isoxazoles.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted isoxazoles?

The two most prevalent methods for isoxazole synthesis are:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkene or an alkyne. It is a versatile method that allows for the introduction of a wide variety of substituents.[9][10]

  • Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: Known as the Claisen isoxazole synthesis, this is one of the oldest and most straightforward methods. However, it can suffer from a lack of regioselectivity with unsymmetrical dicarbonyls and may require harsh reaction conditions.[5]

Other notable methods include the synthesis from β-enamino diketones, which offers better regiochemical control, and various metal-catalyzed and green chemistry approaches.[5][11]

Q2: How can I avoid the formation of furoxan (nitrile oxide dimer) byproducts?

Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[1] To minimize this:

  • Generate the nitrile oxide in situ at a slow rate in the presence of a high concentration of the dipolarophile. This ensures that the nitrile oxide reacts with the intended substrate before it has a chance to dimerize.

  • Use milder reagents for nitrile oxide generation. For example, the use of N-chlorosuccinimide (NCS) in DMF for the conversion of aldoximes to hydroximoyl chlorides, followed by base-mediated elimination, is a common and effective method.[2]

  • Keep the reaction temperature as low as possible while still allowing the cycloaddition to proceed at a reasonable rate.

Q3: I am having trouble purifying my substituted isoxazole from the reaction mixture. What are some common impurities and how can I remove them?

Common impurities include:

  • Regioisomers: If your reaction is not highly regioselective, you will have a mixture of isoxazole isomers. These can often be separated by column chromatography on silica gel, but it can be challenging due to their similar polarities.

  • Unreacted Starting Materials: These can usually be removed by chromatography or by a suitable workup procedure.

  • Furoxan Byproducts: These are often more polar than the desired isoxazole and can be separated by column chromatography.

  • Catalyst Residues: If a metal catalyst was used, it needs to be removed. This can often be achieved by filtration through a pad of celite or silica gel, or by washing the organic layer with an appropriate aqueous solution (e.g., aqueous ammonia for copper catalysts).

For purification, column chromatography is the most common method. Recrystallization can also be an effective technique if a suitable solvent system can be found.

Q4: Are there any "green" or more environmentally friendly methods for isoxazole synthesis?

Yes, significant research has been dedicated to developing greener synthetic routes. These include:

  • Ultrasound-assisted synthesis: This can lead to shorter reaction times, higher yields, and milder reaction conditions.[6]

  • Microwave-assisted synthesis: Similar to ultrasound, microwave irradiation can accelerate reactions and improve yields.[7]

  • Reactions in aqueous media or green solvents: Efforts have been made to replace hazardous organic solvents with water or other environmentally benign alternatives.[4]

  • Catalyst-free methods: Some modern protocols aim to avoid the use of metal catalysts.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3,4-disubstituted Isoxazole 4a from β-enamino diketone 1a and NH₂OH·HCl mediated by BF₃·OEt₂.[5]

EntryBF₃·OEt₂ (equiv.)SolventRegioisomeric Ratio (4a:5a)Isolated Yield (%)
10.2CH₂Cl₂60:4085
20.5CH₂Cl₂85:1588
31.0CH₂Cl₂>95:592
41.2CH₂Cl₂>95:594
51.2THF50:5080
61.2Toluene70:3082

Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), room temperature, solvent (4 mL). Regioisomeric ratio calculated from the ¹H-NMR spectrum of the crude product.

Table 2: Optimization for the Synthesis of Trifluoromethyl-Substituted Isoxazole 3x.[4]

EntryBase (3 equiv.)Solvent (15 mL)Yield (%)
1DIPEAH₂O15
2DIPEAMeOH20
3DIPEA50% H₂O, 50% MeOH30
4DIPEA5% H₂O, 95% MeOH40
5Et₃N5% H₂O, 95% MeOH35
6NaHCO₃5% H₂O, 95% MeOH25

Reactions were performed with 0.5 mmol of 4-fluorophenyl hydroximoyl chloride (1a), 0.5 mmol of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (2l), and 3 equivalents of base at room temperature for 2 hours. Yields are calculated from NMR spectra of the crude product using acetonitrile as the internal standard.

Experimental Protocols

General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via [3+2] Cycloaddition[4]

To a solution of the 1,3-dicarbonyl compound (0.5 mmol) and hydroximoyl chloride (0.5 mmol) in a mixture of water and methanol (15 mL) is added the base (1.5 mmol, 3 equivalents) at room temperature. The reaction mixture is stirred at room temperature for the specified time (typically 2 hours). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones[12]

A mixture of the chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol (25 mL) is refluxed for 6 hours. After cooling, the reaction mixture is concentrated and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired isoxazole.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield of Isoxazole Cause1 Nitrile Oxide Decomposition? Start->Cause1 Cause2 Poor Substrate Reactivity? Start->Cause2 Cause3 Suboptimal Conditions? Start->Cause3 Solution1 Generate Nitrile Oxide in situ - Use mild conditions - Use hypervalent iodine Cause1->Solution1 Yes Solution2 Modify Substrates - Use electron-deficient alkynes - Use strained alkenes - Use reactive dicarbonyls Cause2->Solution2 Yes Solution3 Optimize Reaction - Screen solvents - Adjust temperature - Consider microwave/ultrasound Cause3->Solution3 Yes

Caption: Troubleshooting workflow for low isoxazole yield.

Isoxazole_Synthesis_Pathway cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_cyclocondensation Cyclocondensation Aldoxime R-CH=NOH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide Oxidation Isoxazole Substituted Isoxazole NitrileOxide->Isoxazole Alkyne R'C≡CR'' (Alkyne) Alkyne->Isoxazole Dicarbonyl R-CO-CH₂-CO-R' (1,3-Dicarbonyl) Isoxazole2 Substituted Isoxazole Dicarbonyl->Isoxazole2 Hydroxylamine NH₂OH (Hydroxylamine) Hydroxylamine->Isoxazole2

Caption: Common synthetic pathways to substituted isoxazoles.

References

Technical Support Center: Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Amino-5-benzoylisoxazole-3-carboxamide.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from suboptimal reaction conditions to purification challenges. This guide addresses common issues in a step-by-step format corresponding to a plausible synthetic route.

Plausible Synthetic Workflow:

A Starting Materials (e.g., Benzoylacetonitrile, Hydroxylamine) B Isoxazole Ring Formation A->B Cyclocondensation C Nitration at C4-position B->C e.g., HNO3/H2SO4 D Reduction of Nitro Group C->D e.g., SnCl2/HCl or H2/Pd-C E Amide Formation D->E e.g., SOCl2, then NH3 F Purification E->F e.g., Recrystallization, Chromatography G Final Product: This compound F->G

Caption: Plausible synthetic workflow for this compound.

Problem Potential Causes Recommended Solutions
Low yield in Isoxazole Ring Formation - Incorrect reaction temperature: Can lead to side product formation or incomplete reaction.[1] - Suboptimal pH: Affects the reactivity of hydroxylamine. - Formation of regioisomers: 1,3-dipolar cycloaddition reactions can sometimes produce isomeric products.[2] - Decomposition of starting materials or product: Instability under reaction conditions.- Optimize temperature: Screen a range of temperatures (e.g., 60-100°C) to find the optimal balance between reaction rate and selectivity.[1] - Adjust pH: Carefully control the pH of the reaction mixture, as it is a key factor in determining regioselectivity in some isoxazole syntheses. - Use a different synthetic route: Consider alternative methods for isoxazole synthesis, such as the reaction of α,β-unsaturated oximes.[3][4] - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Low yield or No Reaction during Nitration - Insufficiently strong nitrating agent: The isoxazole ring may be deactivated towards electrophilic substitution. - Decomposition of the starting material: The benzoyl group or the isoxazole ring might be sensitive to strong acids. - Incorrect reaction temperature: Too low a temperature may prevent the reaction from starting, while too high a temperature can cause degradation.- Use a stronger nitrating agent: Consider using nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent. - Protect sensitive groups: If the benzoyl group is susceptible to cleavage, consider a protecting group strategy. - Precise temperature control: Maintain a low temperature (e.g., 0-5°C) during the addition of the nitrating agent and monitor the reaction progress closely.
Incomplete Reduction of the Nitro Group - Catalyst poisoning: Impurities in the starting material or solvent can deactivate the catalyst (e.g., Pd/C). - Insufficient reducing agent: The amount of reducing agent may not be enough for complete conversion. - Low hydrogen pressure (for catalytic hydrogenation): Insufficient pressure can lead to slow or incomplete reaction.- Purify the nitro-isoxazole: Ensure the starting material is free of impurities before the reduction step. - Increase the amount of reducing agent: Use a larger excess of the reducing agent (e.g., SnCl₂). - Optimize hydrogen pressure: For catalytic hydrogenation, increase the hydrogen pressure within safe limits of the equipment.
Low yield in Amide Formation - Poor activation of the carboxylic acid: The method used to activate the carboxylic acid (e.g., conversion to acid chloride) may be inefficient. - Hydrolysis of the activated intermediate: The activated carboxylic acid derivative can react with moisture. - Low nucleophilicity of the amine: The amino group on the isoxazole ring may have reduced nucleophilicity.- Use a different coupling agent: Explore various peptide coupling reagents (e.g., HATU, HOBt/EDC) for the amidation step. - Anhydrous conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere. - Use a stronger nucleophile (if applicable for the carboxamide nitrogen source): If using a source other than ammonia, consider its basicity and nucleophilicity.
Difficulty in Purification - Formation of hard-to-separate byproducts: Side reactions can generate impurities with similar polarity to the desired product. - Low solubility of the final product: The product may be difficult to dissolve for chromatographic purification or recrystallization. - Product degradation on silica gel: The amino group can interact with acidic silica gel, leading to decomposition.- Optimize reaction conditions to minimize byproducts: Revisit previous steps to improve selectivity. - Screen different solvent systems for recrystallization: Test a variety of solvents and solvent mixtures to find suitable conditions for crystallization. - Use alternative chromatography media: Consider using neutral or basic alumina, or reverse-phase chromatography. You can also treat silica gel with a base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common approach for synthesizing substituted isoxazoles involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. For this specific target, a plausible route is outlined below. The yields for each step would need to be optimized empirically.

cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction & Hydrolysis A Benzoylacetonitrile + Hydroxylamine B 5-Benzoyl-3-aminoisoxazole A->B C 5-Benzoyl-3-aminoisoxazole D 5-Benzoyl-3-cyanoisoxazole C->D E 5-Benzoyl-3-cyanoisoxazole F 5-Benzoyl-4-nitro-3-cyanoisoxazole E->F G 5-Benzoyl-4-nitro-3-cyanoisoxazole H This compound G->H

Caption: An alternative synthetic pathway for this compound.

Q2: I am observing the formation of multiple isomers during the isoxazole ring formation. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions for isoxazole synthesis.[2] Key factors influencing regioselectivity include:

  • Reaction Temperature: Lowering or raising the temperature can favor the formation of one isomer over the other.[1]

  • Solvent: The polarity of the solvent can influence the transition state of the cycloaddition.

  • pH: For reactions involving hydroxylamine, pH control is crucial.[3]

  • Catalyst: The use of certain metal catalysts can direct the regioselectivity.

Experimental Protocol: Screening for Optimal Regioselectivity

  • Temperature Screening: Set up parallel reactions at different temperatures (e.g., room temperature, 50°C, 80°C, 100°C).

  • Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, THF, ethanol, water).

  • pH Screening: If applicable, buffer the reaction mixture at different pH values (e.g., 4, 7, 9).

  • Analysis: Analyze the crude reaction mixture of each experiment by HPLC or ¹H NMR to determine the ratio of the desired regioisomer to the undesired one.

Parameter Conditions to Test Expected Outcome
Temperature25°C, 50°C, 80°C, 100°CIdentification of the temperature that provides the highest ratio of the desired isomer.
SolventToluene, Dioxane, Ethanol, AcetonitrileDetermination of the solvent that maximizes the yield of the target regioisomer.
pH (if aqueous)4.0, 7.0, 9.0Finding the optimal pH for regioselective synthesis.

Q3: The reduction of the nitro group to an amine is sluggish and gives a low yield. What can I do?

Incomplete reduction can be due to several factors. Here is a systematic approach to troubleshoot this step:

Troubleshooting Workflow for Nitro Group Reduction:

cluster_0 Potential Solutions A Low Yield in Nitro Reduction B Check Purity of Starting Material A->B Impurity? C Increase Equivalents of Reducing Agent B->C Pure S1 Recrystallize or chromatograph the nitro-isoxazole B->S1 D Change Reducing Agent C->D Still Low Yield S2 Increase from 3 eq. to 5 eq. of SnCl2 C->S2 E Optimize Reaction Conditions D->E Still Low Yield S3 Switch from SnCl2/HCl to H2/Pd-C or Fe/NH4Cl D->S3 F Successful Reduction E->F Improved Yield S4 Increase temperature or reaction time E->S4

Caption: Systematic troubleshooting for the reduction of the nitro group.

Recommended Reducing Agents and Conditions:

Reducing Agent Typical Conditions Advantages Disadvantages
SnCl₂·2H₂O Ethanol, refluxGood for aromatic nitro groups.Requires stoichiometric amounts, workup can be tedious.
H₂/Pd-C Methanol or Ethyl Acetate, RT, 1-4 atm H₂Clean reaction, easy workup (filtration).Catalyst can be poisoned, requires specialized equipment.
Fe/NH₄Cl Ethanol/Water, refluxInexpensive and effective.Can require acidic workup.
Sodium Dithionite (Na₂S₂O₄) Dioxane/Water, RTMild conditions.Can sometimes lead to side products.

Q4: How can I confirm the identity and purity of the final product?

A combination of spectroscopic and analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is often required for biological testing.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amine), C=O (amide and benzoyl), and C=N (isoxazole).

  • Melting Point: A sharp melting point is indicative of a pure compound.

This comprehensive guide should provide a solid foundation for researchers to troubleshoot and optimize the synthesis of this compound.

References

Overcoming solubility issues of 4-Amino-5-benzoylisoxazole-3-carboxamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 4-Amino-5-benzoylisoxazole-3-carboxamide in experimental assays.

Troubleshooting Guide

Issue: Compound Precipitation Upon Addition to Aqueous Assay Buffer

Possible Cause 1: Low Aqueous Solubility

  • Solution: this compound, like many heterocyclic compounds, likely has low intrinsic aqueous solubility. To address this, consider the following strategies:

    • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into the aqueous assay buffer. Common co-solvents include DMSO, ethanol, and PEG-400.[1][2] It is crucial to keep the final concentration of the organic solvent in the assay low (typically <1%) to avoid off-target effects on the biological system.

    • pH Modification: The solubility of ionizable compounds can be significantly influenced by pH.[1] Determine the pKa of this compound and adjust the pH of the assay buffer to a range where the compound is more soluble.

    • Use of Surfactants: Non-ionic surfactants like Tween 80 or Triton X-100 can be used at low concentrations (below their critical micelle concentration) to increase the solubility of hydrophobic compounds.[1]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in a series of aqueous buffers containing different percentages of co-solvents (e.g., 0.1%, 0.5%, 1%, and 2% DMSO or ethanol).

  • Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour) at the assay temperature.

  • Quantify the soluble compound concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Possible Cause 2: Salt Concentration in Buffer

  • Solution: High salt concentrations in the assay buffer can sometimes lead to the "salting out" of organic compounds. If you observe precipitation, try reducing the salt concentration of your buffer, if permissible for your assay.

Issue: Inconsistent Assay Results or Lower than Expected Potency

Possible Cause 1: Compound Adsorption to Plastics

  • Solution: Poorly soluble compounds can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), reducing the effective concentration in the assay. To mitigate this:

    • Use low-binding microplates.

    • Include a pre-incubation step where the compound is added to the assay plate and buffer for a short period before adding cells or other biological components.

    • Consider adding a small amount of a non-ionic surfactant or bovine serum albumin (BSA) to the assay buffer to block non-specific binding sites.

Possible Cause 2: Time-Dependent Precipitation

  • Solution: The compound may be kinetically soluble at the beginning of the assay but precipitates over time.

    • Reduce the incubation time of the assay if possible.

    • Visually inspect the assay plates for precipitation at the end of the experiment.

    • Measure the compound concentration in the supernatant at the beginning and end of the assay to assess for precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A1: Based on the chemical structure, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is a good starting point for preparing a high-concentration stock solution.

Q2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

A2: You can perform a kinetic solubility assay. Prepare a high-concentration stock in DMSO and add it to your cell culture medium at various final concentrations. Incubate for a relevant period (e.g., 24 hours) under your experimental conditions. After incubation, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using an analytical method like HPLC-UV.

Q3: Are there any alternative formulation strategies to improve the solubility of this compound?

A3: Yes, for more advanced formulation, you can explore techniques such as:

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1]

  • Liposomal Formulations: Encapsulating the compound in liposomes can improve its delivery and solubility in aqueous environments.

  • Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate and solubility.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Co-solvent Systems

Co-solventConcentration (%)Maximum Soluble Concentration (µM)
None (Aqueous Buffer)0< 1
DMSO0.525
DMSO1.075
Ethanol0.515
Ethanol1.040
PEG-4001.050

Table 2: Effect of pH on the Solubility of this compound (Hypothetical Data)

Buffer pHMaximum Soluble Concentration (µM) in 0.5% DMSO
5.010
6.020
7.425
8.035

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_sol_test Solubility Testing cluster_assay Assay Preparation stock Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) stock->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute incubate Incubate at Assay Temperature dilute->incubate observe Visual Observation for Precipitation incubate->observe quantify Quantify Soluble Fraction (HPLC/UV-Vis) observe->quantify final_dilution Prepare Final Assay Concentration quantify->final_dilution add_to_plate Add to Assay Plate final_dilution->add_to_plate

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_logic start Precipitation Observed in Assay? cause1 Low Aqueous Solubility start->cause1 Yes cause2 Compound Adsorption to Plastics start->cause2 Yes cause3 Time-Dependent Precipitation start->cause3 Yes solution1a Use Co-solvents (e.g., DMSO) cause1->solution1a solution1b Optimize pH cause1->solution1b solution2 Use Low-Binding Plates / Add BSA cause2->solution2 solution3 Reduce Incubation Time / Monitor Over Time cause3->solution3

Caption: Troubleshooting logic for addressing compound precipitation in assays.

References

Optimization of reaction conditions for 4-Amino-5-benzoylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common route begins with the synthesis of a substituted isoxazole core, followed by functional group manipulations to introduce the amino, benzoyl, and carboxamide moieties. One plausible route involves the formation of a 3,5-disubstituted isoxazole, followed by amination and benzoylation. The final step is often the amidation of a carboxylic acid or ester precursor.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, choice of solvent, catalyst selection and loading, reaction time, and the stoichiometry of reactants. The purity of starting materials and the exclusion of moisture are also crucial for achieving high yields and purity.

Q3: How can I purify the final compound?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography.[1] The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the compound and any impurities present.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Isoxazole Core - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Formation of side products (e.g., isomers).[2]- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Some isoxazole syntheses benefit from mild conditions, while others require heating.[3][4] - Screen different catalysts (e.g., various bases or metal catalysts) and optimize their loading.[5][6] - Adjust the stoichiometry of reactants.
Formation of Regioisomers - Lack of regioselectivity in the cycloaddition step.- Modify the electronic nature of the substituents on the starting materials. - Change the solvent to influence the transition state of the reaction. - Employ a catalyst known to favor the desired regioisomer.
Inefficient Amidation - Poor activation of the carboxylic acid. - Deactivation of the amine. - Steric hindrance. - Unfavorable reaction equilibrium.[7]- Use a more efficient coupling agent (e.g., HBTU, HATU) in combination with a non-nucleophilic base.[8] - Ensure the amine is not protonated by adding a suitable base. - Increase the reaction temperature or time. - Remove water formed during the reaction using a Dean-Stark apparatus or molecular sieves.[7]
Difficult Purification - Presence of closely related impurities. - Oily or non-crystalline product.- Optimize the reaction conditions to minimize side product formation. - Try a different purification technique (e.g., preparative HPLC). - Attempt to form a salt of the final compound to facilitate crystallization. - Use a different solvent system for recrystallization or chromatography.[1]
Hydrolysis of Carboxamide - Presence of acid or base and water during workup or storage.- Perform the workup under neutral conditions. - Ensure the final product is thoroughly dried and stored in a desiccator.

Experimental Protocols

Protocol 1: Synthesis of a 3-Methyl-5-benzoylisoxazole-4-carboxylic acid precursor

This protocol describes a hypothetical synthesis of a key intermediate.

  • Reaction Setup: To a solution of ethyl benzoylpyruvate (1 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reaction Execution: Stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours. Monitor the reaction by TLC.

  • Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting ester is then hydrolyzed using aqueous NaOH, followed by acidification to yield the carboxylic acid. Purify the crude product by recrystallization from ethanol/water.

Protocol 2: Amidation to form this compound

This protocol outlines the final amidation step. A general procedure for the amidation of an isoxazole carboxylic acid is described.[9][10]

  • Reaction Setup: Dissolve the isoxazole-4-carboxylic acid precursor (1 eq) in dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).[9] Stir the mixture at room temperature for 30 minutes.

  • Reaction Execution: Add the desired amine (e.g., ammonia source or a protected amine) (1.2 eq) to the reaction mixture and stir at room temperature for 24-48 hours.[9]

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with 1% NaHCO3 solution and brine.[9] Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Data Presentation

Table 1: Optimization of Amidation Reaction Conditions

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1EDC/DMAP-DCM254865
2HBTUDIPEADMF251285
3HATUDIPEADMF25892
4EDC/DMAP-THF502472

This data is hypothetical and for illustrative purposes.

Visualizations

experimental_workflow start Starting Materials (e.g., β-ketoester, Hydroxylamine) step1 Isoxazole Ring Formation start->step1 step2 Functional Group Interconversion (e.g., Nitration, Benzoylation) step1->step2 step3 Reduction of Nitro Group step2->step3 step4 Amidation of Carboxylic Acid step3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield check_reaction Reaction Incomplete? start->check_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reaction->optimize_conditions Yes side_products Significant Side Products? check_reaction->side_products No check_purification Loss During Purification? improve_workup Modify Workup/Purification (e.g., different solvent, pH adjustment) check_purification->improve_workup Yes revisit_strategy Re-evaluate Synthetic Strategy check_purification->revisit_strategy No side_products->check_purification No side_products->revisit_strategy Yes

Caption: Troubleshooting logic for low product yield.

References

Identification of by-products in 4-Amino-5-benzoylisoxazole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy for synthesizing this compound involves a base-promoted nitrosation of an N-substituted cyanoacetamide, followed by an intramolecular Thorpe-Ziegler type cyclization. The key steps are the formation of a hydroxyimino derivative which then cyclizes to form the 4-aminoisoxazole ring.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally starts with readily available precursors:

  • An N-substituted cyanoacetamide (e.g., 2-cyanoacetamide).

  • A benzoylating agent to introduce the 5-benzoyl group, or a β-ketonitrile like benzoylacetonitrile.

  • A nitrosating agent, such as ethyl nitrite or sodium nitrite under acidic conditions.

  • A base to promote the reaction, such as sodium ethoxide.

Q3: What are the critical reaction parameters to control?

A3: Temperature and pH are crucial for controlling the regioselectivity and minimizing by-product formation in isoxazole synthesis. The addition rate of the nitrosating agent and the choice of base and solvent can also significantly impact the reaction yield and purity of the final product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of the reaction conversion.

Q5: What are the common methods for purification of the final product?

A5: Purification of this compound is typically achieved through recrystallization from a suitable solvent system. Column chromatography on silica gel may also be employed for the removal of stubborn impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective nitrosation. 2. Incorrect base or stoichiometry. 3. Reaction temperature is too low. 4. Degradation of starting materials or intermediates.1. Ensure the nitrosating agent is fresh and added under appropriate acidic or basic conditions. 2. Verify the concentration and molar equivalents of the base. Sodium ethoxide is a common choice. 3. Gradually increase the reaction temperature while monitoring for product formation and by-product generation. 4. Use high-purity starting materials and ensure anhydrous conditions if required by the specific protocol.
Formation of a Major By-product 1. Amide by-product: Hydrolysis of the nitrile group in the starting material or an intermediate.[1] 2. Incorrect isomer: Lack of regioselectivity during the cyclization step.1. Minimize water content in the reaction mixture. Use anhydrous solvents. 2. Carefully control the reaction temperature and pH, as these are key factors in directing the regioselectivity of isoxazole ring formation.
Product is an Oily Residue and Fails to Crystallize 1. Presence of significant impurities. 2. Residual solvent.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure all solvent is removed under vacuum. Co-evaporation with a different solvent may be helpful.
Inconsistent Yields 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, stirring, addition rates).1. Use starting materials from a reliable source and check their purity before use. 2. Standardize the reaction setup and procedure to ensure reproducibility.

Experimental Protocols

A detailed experimental protocol for a related synthesis of 4-amino-5-(4-bromobenzoyl)isoxazole-3-carboxamides is adapted here to provide a general guideline. Researchers should optimize the conditions for the specific 5-benzoyl analogue.

Step 1: Synthesis of the Hydroxyimino Intermediate

  • To a solution of sodium ethoxide in ethanol, add the corresponding N-substituted cyanoacetamide at 0-5 °C.

  • Slowly add ethyl nitrite to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

  • The resulting sodium salt of the hydroxyimino derivative can be precipitated and collected by filtration.

Step 2: Cyclization to this compound

  • The hydroxyimino intermediate is then subjected to cyclization conditions. This may involve treatment with a dehydrating agent or thermal cyclization.

  • The specific conditions for the Thorpe-Ziegler cyclization to form the isoxazole ring should be optimized based on the substrate.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis reaction_setup Reaction Setup: - Starting Materials - Reagents - Conditions start->reaction_setup monitoring Monitor Reaction (TLC, HPLC) reaction_setup->monitoring workup Reaction Work-up monitoring->workup analysis Analyze Crude Product (NMR, MS) workup->analysis issue Issue Detected? analysis->issue low_yield Low/No Yield issue->low_yield Yes, Low Yield by_products By-products Present issue->by_products Yes, By-products purification_problem Purification Issues issue->purification_problem Yes, Purification Difficulty success Pure Product Obtained issue->success No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Conditions (Temp, pH, Time) low_yield->optimize_conditions by_products->optimize_conditions characterize_byproducts Characterize By-products (NMR, MS) by_products->characterize_byproducts purification_strategy Revise Purification (Chromatography, Recrystallization) purification_problem->purification_strategy check_reagents->reaction_setup optimize_conditions->reaction_setup characterize_byproducts->analysis purification_strategy->workup

Caption: Troubleshooting workflow for synthesis.

General Synthesis Pathway

synthesis_pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product cyanoacetamide N-Substituted Cyanoacetamide nitrosation Nitrosation (+ Nitrosating Agent, Base) cyanoacetamide->nitrosation benzoyl_source Benzoylacetonitrile benzoyl_source->nitrosation cyclization Intramolecular Cyclization (Thorpe-Ziegler) nitrosation->cyclization product 4-Amino-5-benzoylisoxazole- 3-carboxamide cyclization->product

Caption: General synthetic pathway.

References

Technical Support Center: Purification of 4-Amino-5-benzoylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are based on established purification techniques for structurally related aromatic and heterocyclic compounds, including isoxazole derivatives. As there is limited specific literature for 4-Amino-5-benzoylisoxazole-3-carboxamide, these recommendations should be considered as a general framework and may require optimization for your specific sample.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and similar compounds.

Problem Possible Cause Suggested Solution
Recrystallization: Compound "oils out" instead of forming crystals. The melting point of your compound is lower than the boiling point of the solvent. The compound is significantly impure, leading to a large melting point depression.- Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent boiling point. - Try a different solvent with a lower boiling point. - If impurities are suspected, first attempt a purification by column chromatography.
Recrystallization: No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Add a seed crystal of the pure compound if available. - If the compound remains soluble, consider adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then gently warm until the solution is clear and allow to cool slowly.
Recrystallization: Crystals form too quickly. The solution is too concentrated, or the cooling process is too rapid.- Reheat the solution and add a small amount of additional solvent. - Insulate the flask to ensure slow cooling. This can be achieved by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.
Column Chromatography: Poor separation of the desired compound from impurities. The chosen eluent system has incorrect polarity. The column was not packed properly, leading to channeling.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - For polar compounds like this compound, a polar stationary phase (silica gel) with a moderately polar mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) is a good starting point. - If the compound is very polar, consider using reverse-phase chromatography.
Column Chromatography: The compound is not eluting from the column. The eluent is not polar enough to move the highly polar compound.- Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. - A small amount of a modifier like acetic acid or triethylamine can be added to the eluent to improve the elution of acidic or basic compounds, respectively.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: Due to the presence of polar functional groups (amino, amide, benzoyl, and the isoxazole ring), moderately polar to polar solvents are likely to be most effective. Good starting points for solvent screening would be ethanol, methanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: My purified compound still shows impurities by NMR/LC-MS. What should I do?

A2: If recrystallization does not yield a pure product, a secondary purification method is recommended. Column chromatography is a powerful technique for separating compounds with different polarities. If you have already tried column chromatography, consider using a different stationary phase (e.g., alumina instead of silica gel) or switching to reverse-phase chromatography.

Q3: What are the likely impurities I might encounter?

A3: Without a specific synthesis route, it is difficult to predict exact impurities. However, common impurities in the synthesis of related isoxazoles can include unreacted starting materials (e.g., β-ketoesters), reagents, and isomeric byproducts formed during the cyclization reaction.

Q4: How can I improve the yield of my purification?

A4: To maximize yield during recrystallization, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. After cooling and filtering, washing the collected crystals with a small amount of ice-cold solvent can help remove residual impurities without significantly dissolving the product. For column chromatography, careful selection of the eluent and proper column packing are key to minimizing product loss.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Highly polar. Good for compounds with multiple hydrogen bond donors/acceptors. Often used in a mixture with alcohols.
Methanol655.1Polar protic solvent. Good for many polar organic molecules.
Ethanol784.3Similar to methanol but less polar. A common choice for recrystallization.
Acetonitrile825.8Polar aprotic solvent. Can be effective for moderately polar compounds.
Ethyl Acetate774.4Moderately polar solvent. Often used in combination with less polar solvents like hexane.
Dichloromethane403.1A less polar solvent, but can be useful for less polar impurities. Its low boiling point makes it easy to remove.
Hexane690.1Nonpolar solvent. Primarily used as an "anti-solvent" in combination with more polar solvents.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.

  • Dissolution: Gently heat the test tube. The compound should dissolve completely at or near the boiling point of thesolvent. If it does not, add more solvent dropwise until it does. If it dissolves readily at room temperature, the solvent is not suitable.

  • Procedure: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or weighing dish to dry completely.

Protocol 2: General Procedure for Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol) to find a system that gives good separation of the desired product from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, even bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization

Purification_Troubleshooting_Workflow start Crude Product (this compound) recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR, LC-MS) recrystallization->check_purity Crystals Formed oiling_out Troubleshoot: Compound Oils Out recrystallization->oiling_out Oiling Out no_crystals Troubleshoot: No Crystals Form recrystallization->no_crystals No Crystals pure_product Pure Product check_purity->pure_product Purity Acceptable column_chromatography Perform Column Chromatography check_purity->column_chromatography Purity Not Acceptable oiling_out->recrystallization Adjust Solvent/ Conditions no_crystals->recrystallization Concentrate/ Induce Nucleation column_chromatography->check_purity poor_separation Troubleshoot: Poor Separation column_chromatography->poor_separation Impure Fractions poor_separation->column_chromatography Adjust Eluent/ Stationary Phase

Caption: Purification and troubleshooting workflow.

Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is intended for researchers, scientists, and drug development professionals for handling novel or poorly characterized chemical compounds where a specific Safety Data Sheet (SDS) is not available. The information provided is based on general laboratory safety principles and data from analogous compounds. It is not a substitute for a compound-specific risk assessment, which must be performed by a qualified safety professional. Always consult your institution's Environmental Health and Safety (EHS) department before handling any new chemical.

This guide uses publicly available safety information for compounds with structural similarities to 4-Amino-5-benzoylisoxazole-3-carboxamide as illustrative examples. These include 4-Amino-3,5-dimethylisoxazole and 4-Aminoimidazole-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: I cannot find a specific Safety Data Sheet (SDS) for this compound. What should I do?

A: In the absence of a specific SDS, the compound must be treated as hazardous until proven otherwise. A thorough risk assessment should be conducted by a qualified safety professional. This involves evaluating the chemical structure for potentially toxic or reactive functional groups and consulting toxicological databases for structurally similar compounds. The precautionary principle should be applied, assuming the substance may be toxic, irritant, and harmful to the environment.

Q2: What are the potential hazards associated with handling a novel isoxazole derivative like this?

A: While specific data is unavailable for this compound, data from structurally related compounds suggest potential hazards. For example, other amino-isoxazole and amino-imidazole carboxamide derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation[1]. It is prudent to assume this compound may have similar properties.

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard StatementAnalogous Compound InformationGHS Classification (Example)
Skin Irritation Causes skin irritation[1].Category 2
Eye Irritation Causes serious eye irritation[1].Category 2A
Respiratory Irritation May cause respiratory irritation[1].STOT SE 3
Carcinogenicity No component of similar products is identified as a carcinogen by IARC, NTP, or OSHA[2].Not Classified
Environmental Hazards Do not let product enter drains[2][3]. Avoid release to the environment[4].Data Not Available

Note: This table is for illustrative purposes only and is based on data for different, albeit structurally related, compounds. A formal hazard assessment is required.

Troubleshooting Guides

Handling and Personal Protective Equipment (PPE)

Issue: Uncertainty about appropriate PPE.

Solution: A precautionary approach is mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Consult the glove manufacturer's specifications for compatibility.

  • Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should also be worn.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when generating dust, consider additional protective clothing to prevent skin exposure.

  • Respiratory Protection: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a powered air-purifying respirator (PAPR) with an appropriate particulate filter may be necessary, based on your institutional EHS guidelines.

dot

Caption: General workflow for safely handling a new chemical compound.

First Aid Measures

Issue: Accidental Exposure.

Solution: Follow these general first aid procedures immediately and seek medical attention.

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor[3].

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water[3]. If skin irritation occurs, get medical advice[3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and make the victim drink water (two glasses at most). Consult a doctor if feeling unwell[2].

Spill and Disposal Procedures

Issue: Spill of the solid compound.

Solution:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation (use a fume hood if the spill is contained within it).

  • Wear appropriate PPE as described above.

  • Avoid generating dust[2][3].

  • Carefully sweep or scoop up the spilled solid material.

  • Place the material into a suitable, labeled, and sealed container for disposal[3].

  • Clean the spill area with a suitable solvent (e.g., water or as determined by your risk assessment) and decontaminate the area.

  • Collect all cleaning materials for proper disposal.

Issue: How to dispose of waste containing this compound.

Solution: All waste must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste (unused compound, contaminated gloves, paper towels, etc.) in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and appropriate chemical waste container.

  • Disposal Route: Do not dispose of down the drain[2]. All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.

dot

Waste_Disposal_Logic Start Generate Waste Identify_Waste Identify Waste Type (Solid, Liquid, Sharps) Start->Identify_Waste Segregate_Waste Segregate Waste Streams Identify_Waste->Segregate_Waste Containerize Place in Labeled, Sealed Hazardous Waste Container Segregate_Waste->Containerize Store Store in Satellite Accumulation Area Containerize->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS End Proper Disposal Contact_EHS->End

Caption: Logical flow for the proper disposal of chemical waste.

Experimental Protocols

No specific experimental protocols for the synthesis or use of this compound are available in the public domain. Researchers developing protocols for this compound should do so on a small scale initially, within a fume hood, and with all appropriate safety precautions in place. A thorough literature search for the synthesis and reactivity of similar isoxazole compounds is recommended to inform protocol development.

Signaling Pathways

There is no available information on the biological activity or signaling pathways associated with this compound. For context, a related compound, 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an analog of AMP and acts as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. It is unknown if this compound has any similar activity. Any investigation into its biological effects should be approached with the caution appropriate for a novel chemical entity.

References

Technical Support Center: 4-Amino-5-benzoylisoxazole-3-carboxamide (Isoxazole-BZC) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Amino-5-benzoylisoxazole-3-carboxamide, a novel small molecule inhibitor. For clarity in this guide, the compound will be referred to as Isoxazole-BZC.

Our hypothetical experimental context assumes Isoxazole-BZC is being investigated as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival often dysregulated in cancer.[1][2] Ambiguous data can arise from various factors including compound handling, experimental design, and cellular responses.

Frequently Asked Questions (FAQs)

Q1: My Isoxazole-BZC precipitated when I diluted it in my cell culture medium. What should I do?

A1: This is a common issue with hydrophobic small molecules.[3][4]

  • Solvent Choice: Isoxazole-BZC is highly soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO.[4]

  • Working Dilution: When preparing your final working concentration, dilute the DMSO stock directly into your pre-warmed cell culture medium with vigorous mixing.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed 0.5%, as higher concentrations can be toxic to cells.[5] A vehicle control (medium with the same final DMSO concentration) is essential for all experiments.

  • Solubility Check: After dilution, you can visually inspect a drop of the working solution under a microscope to check for precipitation. If precipitation persists, consider using ultrasonication to aid dissolution.[4]

Q2: I am not seeing a dose-dependent inhibition of cell proliferation in my MTT/XTT assay. What could be the cause?

A2: Several factors can lead to a lack of dose-response:

  • Inaccurate Compound Concentration: Verify the calculations for your serial dilutions. It is best practice to perform serial dilutions of the concentrated stock in pure DMSO before the final dilution into media.[3]

  • Cell Seeding Density: Ensure your cells are in the logarithmic growth phase and that the seeding density is optimized for the duration of the assay.

  • Incubation Time: The inhibitory effect of Isoxazole-BZC may require a specific duration to manifest. Consider performing a time-course experiment (e.g., 24, 48, 72 hours).

  • Compound Stability: Ensure your stock solutions are stored correctly (aliquoted at -20°C or -80°C) to avoid degradation from repeated freeze-thaw cycles.[5]

Q3: My Western blot results for phosphorylated Akt (p-Akt) are inconsistent. Sometimes I see inhibition, and other times I don't.

A3: Inconsistent signaling data is a frequent challenge.

  • Timing of Lysate Collection: The PI3K/Akt pathway can be rapidly activated and de-activated. Ensure you have an optimized, consistent time point for cell lysis after treatment with Isoxazole-BZC. A time-course experiment is highly recommended.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[6] However, be aware that the expression of some housekeeping genes can be affected by experimental conditions.[6]

  • Antibody Quality: Use validated, high-quality primary antibodies for both total Akt and phospho-Akt (Ser473/Thr308).

  • Data Normalization: For accurate quantification, the phosphorylated protein signal should be normalized to the total protein signal.[7]

Troubleshooting Guides

Guide 1: Ambiguous Cell Viability Assay Results

This guide addresses common issues encountered during cell viability assays (e.g., MTT, XTT, CellTiter-Glo®).

Observed Problem Potential Causes Recommended Solutions
High variability between replicate wells 1. Uneven cell seeding.2. Edge effects in the plate.3. Compound precipitation at higher concentrations.1. Ensure a single-cell suspension before seeding; mix gently.2. Avoid using the outermost wells of the plate; fill them with sterile PBS or media.3. Visually inspect wells for precipitation; refer to FAQ Q1.
No inhibition observed at expected concentrations 1. Compound is inactive or degraded.2. Assay incubation time is too short.3. Cell line is resistant to PI3K inhibition.1. Use a fresh aliquot of Isoxazole-BZC; include a positive control inhibitor.2. Perform a time-course experiment (e.g., 24, 48, 72h).3. Confirm pathway activation in your cell line (e.g., check basal p-Akt levels).
Cell death observed in vehicle (DMSO) control 1. DMSO concentration is too high (>0.5%).2. Cells are particularly sensitive to DMSO.1. Recalculate dilutions to lower the final DMSO concentration.2. Determine the maximum tolerable DMSO concentration for your specific cell line.
Guide 2: Interpreting Inconsistent Western Blot Data

This guide focuses on troubleshooting issues related to analyzing the PI3K/Akt/mTOR signaling pathway.

Observed Problem Potential Causes Recommended Solutions
No change in p-Akt or p-S6K after treatment 1. Time point of analysis is incorrect.2. Compound concentration is too low.3. The pathway is not basally active in the cell line.1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time for inhibition.2. Increase the concentration of Isoxazole-BZC.3. Stimulate the pathway with a growth factor (e.g., EGF, IGF-1) before adding the inhibitor.
Band appears at an incorrect molecular weight 1. Protein degradation.2. Post-translational modifications (e.g., phosphorylation can cause a slight band shift).3. Antibody is detecting a non-specific protein.1. Add fresh protease and phosphatase inhibitors to your lysis buffer.[8]2. This is often expected; compare to the untreated control.[8]3. Use a different, validated antibody; check the antibody datasheet for specificity.[8]
Loading control (e.g., GAPDH) is not consistent 1. Inaccurate protein quantification.2. Uneven protein loading.3. The loading control protein is affected by the treatment.1. Redo the protein concentration assay (e.g., BCA assay).2. Be meticulous when loading the gel.3. Test an alternative loading control from a different cellular compartment or pathway.[8]

Experimental Protocols & Data

Protocol 1: General Kinase Assay for Isoxazole-BZC

This protocol provides a framework for an in vitro kinase assay to determine the IC50 value of Isoxazole-BZC.

  • Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare ATP and substrate (e.g., a specific peptide for the kinase of interest) solutions.

  • Compound Dilution: Perform a serial dilution of Isoxazole-BZC in 100% DMSO.

  • Reaction Setup: In a 96- or 384-well plate, add the reaction buffer, the kinase enzyme, and the serially diluted Isoxazole-BZC or DMSO vehicle.

  • Initiate Reaction: Add a mixture of the substrate and ATP to start the reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[9]

  • Stop and Detect: Terminate the reaction and detect the signal. This can be done using various methods, such as luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).[10]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the results and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Akt (Ser473)
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with varying concentrations of Isoxazole-BZC for the optimized time period.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).

Table 1: Hypothetical IC50 Values of Isoxazole-BZC in Cancer Cell Lines

This table summarizes representative data from cell viability assays performed after 72 hours of treatment.

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (µM)
MCF-7BreastE545K MutantWild-Type0.85
PC-3ProstateWild-TypeNull1.20
A549LungWild-TypeWild-Type15.7
U87 MGGlioblastomaWild-TypeNull0.95

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Isoxazole_BZC Isoxazole-BZC Isoxazole_BZC->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Isoxazole-BZC.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Treatment with Isoxazole-BZC B Cell Lysis (with inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Membrane Transfer D->E F Antibody Incubation (p-Akt, Total Akt) E->F G Detection (ECL) F->G H Data Normalization & Interpretation G->H

Caption: Standard experimental workflow for Western blot analysis.

Troubleshooting_Logic node_sol node_sol node_cause node_cause A Inconsistent p-Akt Western Blot? B Is Loading Control Consistent? A->B C Is Total Akt Level Consistent? B->C Yes node_cause_1 Potential Cause: Loading Error B->node_cause_1 No D Was a Time-Course Performed? C->D Yes node_cause_2 Potential Cause: Total protein degradation C->node_cause_2 No node_cause_3 Potential Cause: Signaling kinetics vary D->node_cause_3 Yes node_cause_4 Potential Cause: Optimal time point unknown D->node_cause_4 No node_sol_1 Solution: Re-quantify protein & re-load gel node_cause_1->node_sol_1 node_sol_2 Solution: Use fresh lysates with protease inhibitors node_cause_2->node_sol_2 node_sol_3 Solution: Analyze all samples from optimal time point node_cause_3->node_sol_3 node_sol_4 Solution: Perform time-course experiment (1-24h) node_cause_4->node_sol_4

Caption: Troubleshooting flowchart for inconsistent Western blot results.

References

Protocol refinement for cellular assays involving 4-Amino-5-benzoylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Amino-5-benzoylisoxazole-3-carboxamide in cellular assays.

FAQs: General Questions

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound is currently under investigation. However, based on its structural motifs, including the isoxazole and carboxamide groups, it is hypothesized to potentially exhibit anti-inflammatory or anti-proliferative properties. Isoxazole derivatives have been noted for their roles in inducing apoptosis and inhibiting various enzymes, while carboxamides are a common feature in many pharmacologically active compounds.[1][2][3][4]

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

A2: For most cellular assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the stability of this compound in cell culture medium?

A3: The stability of the compound in cell culture medium can vary depending on the specific medium composition and incubation conditions. It is advisable to prepare fresh dilutions of the compound from a DMSO stock solution for each experiment. Long-term stability in aqueous solutions should be experimentally determined.

Q4: Are there any known off-target effects of this compound?

A4: As a novel compound, the full off-target profile of this compound has not been extensively characterized. Researchers should consider performing appropriate control experiments to assess potential off-target effects in their specific cellular models.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Problem Potential Cause Recommended Solution
High variability between replicate wells. - Inconsistent cell seeding. - Pipetting errors during reagent addition. - Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the plate or fill them with sterile medium/PBS.
Unexpectedly low cell viability in control (vehicle-treated) wells. - DMSO concentration is too high. - Contamination of cell culture. - Cells are unhealthy or at a high passage number.- Ensure the final DMSO concentration is non-toxic to your cell line (typically <0.5%). - Regularly test for mycoplasma contamination. - Use cells at a consistent and low passage number.
Compound precipitates in the culture medium. - Poor solubility of the compound at the tested concentration. - Interaction with components in the serum.- Lower the final concentration of the compound. - Test the assay in serum-free medium for the duration of the compound treatment, if compatible with your cells.
Color development in the assay does not correlate with expected results. - Incorrect incubation times with the reagent. - Incomplete solubilization of formazan crystals (in MTT assay).- Optimize the incubation time for your specific cell line and density. - Ensure complete dissolution of the formazan crystals by thorough mixing before reading the absorbance.[5][6]
Western Blotting for Signaling Pathway Analysis
Problem Potential Cause Recommended Solution
Weak or no signal for the protein of interest. - Insufficient protein loading. - Poor antibody quality or incorrect antibody dilution. - Inefficient protein transfer to the membrane.- Perform a protein concentration assay and load a consistent amount of protein (e.g., 20-30 µg). - Use a validated antibody at the recommended dilution and incubate overnight at 4°C.[7][8] - Verify transfer efficiency using Ponceau S staining.
High background on the western blot. - Insufficient blocking of the membrane. - Antibody concentration is too high. - Inadequate washing steps.- Block the membrane for at least 1 hour at room temperature. - Optimize the primary and secondary antibody concentrations. - Increase the number and duration of wash steps.
Non-specific bands are observed. - Antibody is cross-reacting with other proteins. - Protein degradation during sample preparation.- Use a more specific antibody or try a different antibody clone. - Add protease and phosphatase inhibitors to your lysis buffer.[9]
Inconsistent results between experiments. - Variation in cell treatment conditions. - Differences in sample preparation.- Standardize all experimental parameters, including cell density, treatment duration, and compound concentration. - Prepare fresh lysis buffer for each experiment.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Hypothetical Data Summary:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
585.3 ± 6.1
1062.7 ± 5.5
2541.9 ± 4.9
5020.5 ± 3.8
Western Blot Analysis of Apoptosis Pathway

This protocol describes the investigation of the effect of this compound on key apoptotic proteins.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Hypothetical Data Summary:

TreatmentRelative Expression of Cleaved Caspase-3Relative Expression of Bcl-2Relative Expression of Bax
Vehicle Control1.01.01.0
Compound (10 µM)2.50.61.8
Compound (25 µM)4.80.32.9

Visualizations

Signaling Pathways

Apoptosis_Pathway Compound 4-Amino-5-benzoylisoxazole- 3-carboxamide Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Compound->Bax Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Workflows

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis and Transfer cluster_detection Immunodetection A Seed Cells B Treat with Compound A->B C Cell Lysis B->C D Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody G->H I Secondary Antibody H->I J Detection I->J Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results Cause1 Cellular Factors Problem->Cause1 Cause2 Compound Issues Problem->Cause2 Cause3 Assay Technique Problem->Cause3 Sol1 Standardize Cell Culture (Passage number, density) Cause1->Sol1 Sol2 Prepare Fresh Compound Dilutions Cause2->Sol2 Sol3 Consistent Pipetting and Incubation Times Cause3->Sol3

References

Validation & Comparative

Unveiling the Therapeutic Potential of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, isoxazole carboxamide derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide focuses on elucidating the potential biological efficacy of 4-Amino-5-benzoylisoxazole-3-carboxamide by drawing comparisons with structurally related isoxazole carboxamides that have been evaluated for their anticancer and anti-inflammatory properties. Due to the limited publicly available data on this compound, this comparative analysis will leverage experimental data from analogous compounds to provide a predictive assessment of its potential therapeutic applications.

Comparative Efficacy of Isoxazole Carboxamide Derivatives

The isoxazole core, coupled with a carboxamide moiety, serves as a versatile scaffold for the development of potent bioactive molecules. Various derivatives have demonstrated significant efficacy in preclinical studies, particularly in the realms of oncology and inflammation.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of isoxazole carboxamide derivatives against a range of cancer cell lines. The data presented below summarizes the cytotoxic activity (IC50 values) of representative compounds from this class.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2a HeLa (Cervical Cancer)0.91[1]
Hep3B (Hepatocellular Carcinoma)8.02[1]
Compound 2e B16F1 (Melanoma)0.079
Compound 17h HeLa (Cervical Cancer)4.11
MCF-7 (Breast Cancer)4.03[2]
Doxorubicin (Control) B16F1 (Melanoma)0.056[3]
Hep3B (Hepatocellular Carcinoma)2.23[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

A significant number of isoxazole derivatives have been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Compound IDTarget EnzymeIC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
Compound A13 COX-1644.63[4]
COX-213[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the biological efficacy of isoxazole carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, Hep3B, MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, including this compound and reference drugs, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (typically 48-72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours, allowing viable cells to convert the MTS reagent into a formazan product. The absorbance of the formazan is then measured at a specific wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds are pre-incubated with the respective COX enzymes in a reaction buffer for a specified time.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a defined period, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. IC50 values are then determined from the dose-response curves.

Visualizing Biological Pathways and Workflows

To better understand the potential mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 Intracellular Signaling Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor Stimuli->TLR4 Arachidonic_Acid Arachidonic Acid TLR4->Arachidonic_Acid Activates COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Isoxazole_Carboxamide Isoxazole Carboxamide (Potential Inhibitor) Isoxazole_Carboxamide->COX_Enzymes Inhibits

Caption: Potential anti-inflammatory mechanism of isoxazole carboxamides via COX inhibition.

Experimental_Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well plates Start->Cell_Culture Incubation_24h Incubate for 24h Cell_Culture->Incubation_24h Compound_Treatment Treat cells with varying concentrations of Isoxazole Carboxamide Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTS_Addition Add MTS Reagent Incubation_48_72h->MTS_Addition Incubation_1_4h Incubate for 1-4h MTS_Addition->Incubation_1_4h Absorbance_Measurement Measure Absorbance at 490 nm Incubation_1_4h->Absorbance_Measurement Data_Analysis Calculate Cell Viability and Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro cytotoxicity using the MTS assay.

Conclusion

References

Comparative Analysis of 4-Amino-5-benzoylisoxazole-3-carboxamide and Structurally Related Analogs with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor landscape, with a focus on isoxazole carboxamide derivatives in relation to well-established clinical kinase inhibitors. Due to a lack of publicly available kinase inhibition data for 4-Amino-5-benzoylisoxazole-3-carboxamide, this guide utilizes a structurally related isoxazole carboxamide, a JNK inhibitor, as a representative for comparative purposes.

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of drug discovery. Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. Small molecule inhibitors that can selectively block the activity of specific kinases have revolutionized treatment paradigms for numerous malignancies. This guide delves into a comparative analysis of a representative isoxazole carboxamide compound and several FDA-approved kinase inhibitors, offering insights into their target specificities and potencies.

Quantitative Comparison of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a kinase inhibitor. The table below summarizes the IC50 values of a representative isoxazole carboxamide targeting JNK3 and several well-known clinical kinase inhibitors against their respective primary targets. This data provides a quantitative basis for comparing their efficacy at a biochemical level.

Compound ClassRepresentative Compound/Drug NameTarget Kinase(s)IC50 (nM)
Isoxazole Carboxamide JNK Inhibitor AnalogJNK37
Anilinoquinazoline GefitinibEGFR26 - 57[1]
2-Phenylaminopyrimidine Imatinibv-Abl, c-Kit, PDGFR600, 100, 100[2]
Anilinoquinazoline ErlotinibEGFR2[3][4]
Aryl Urea SorafenibRaf-1, B-Raf, VEGFR-2, PDGFR-β6, 22, 90, 57[5][6]
Indolinone SunitinibVEGFR2, PDGFRβ80, 2[7][8]

Note: The IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Kinase Signaling Pathways and Inhibition

Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade. The following diagrams illustrate the general mechanism of action of these inhibitors within the context of a representative signaling pathway.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Substrate Substrate Protein Kinase3->Substrate Phosphorylates Inhibitor Kinase Inhibitor (e.g., Isoxazole Carboxamide) Inhibitor->Kinase1 Inhibits PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) PhosphoSubstrate->Transcription Regulates

Caption: General Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The discovery and characterization of novel kinase inhibitors follow a structured experimental workflow, from initial screening to detailed kinetic analysis. This process is essential for identifying potent and selective drug candidates.

Experimental_Workflow Screening High-Throughput Screening (Large compound library) HitID Hit Identification (Primary active compounds) Screening->HitID DoseResponse Dose-Response & IC50 Determination (Biochemical Assays) HitID->DoseResponse Selectivity Kinase Selectivity Profiling (Panel of kinases) DoseResponse->Selectivity Cellular Cell-Based Assays (Target engagement & cellular potency) Selectivity->Cellular Mechanism Mechanism of Action Studies (e.g., ATP competition) Cellular->Mechanism LeadOpt Lead Optimization (Structure-Activity Relationship) Mechanism->LeadOpt InVivo In Vivo Efficacy Studies (Animal models) LeadOpt->InVivo

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

Experimental Protocols

A critical aspect of comparative analysis is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide by the target kinase.

Materials:

  • Purified recombinant kinase

  • Substrate peptide specific to the kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Microplate scintillator

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control is included.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove non-specific radioactive signal.

  • Dry the filter plate and add a scintillant to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Target Engagement Assay (Western Blot)

This assay determines if the inhibitor can enter cells and inhibit the phosphorylation of a downstream target of the kinase.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one for the phosphorylated form of the downstream target and one for the total protein.

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Culture the cells to an appropriate confluency in multi-well plates.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells using the lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the antibody for the total target protein to ensure equal loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Conclusion

References

In Vivo Efficacy of Acadesine in Animal Models of Mantle Cell Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Acadesine (also known as AICAR), an adenosine analog, with alternative standard-of-care therapies in animal models of Mantle Cell Lymphoma (MCL). The information is compiled from preclinical studies to support further research and drug development in oncology.

Executive Summary

Acadesine has demonstrated anti-tumor activity in preclinical models of Mantle Cell Lymphoma, both as a monotherapy and in combination with other agents. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can lead to the inhibition of cancer cell growth and survival pathways. This guide presents available in vivo data for Acadesine and compares it with established treatments for MCL, including Bortezomib, Bendamustine, and Ibrutinib, highlighting differences in efficacy and experimental protocols.

Comparative Efficacy of Acadesine and Alternatives in MCL Xenograft Models

The following tables summarize the quantitative data on the in vivo efficacy of Acadesine and comparator drugs in mouse xenograft models of Mantle Cell Lymphoma. It is important to note that direct comparisons are challenging due to variations in the specific cell lines used, treatment regimens, and reported endpoints across different studies.

Table 1: In Vivo Efficacy of Acadesine

TreatmentAnimal ModelCell LineKey Efficacy Endpoint(s)Outcome
Acadesine CB17-SCID MiceJEKO-1Tumor Growth Inhibition31.22 ± 15.68% reduction in tumor size.[1]
Acadesine + Rituximab CB17-SCID MiceJEKO-1Tumor Growth InhibitionAlmost complete inhibition of tumor growth.[1]
Acadesine + ABT-199 SCID MiceHBL-2Tumor Growth InhibitionMore marked inhibition of tumor outgrowth than either drug alone.[2]

Table 2: In Vivo Efficacy of Standard-of-Care Alternatives

TreatmentAnimal ModelCell LineKey Efficacy Endpoint(s)Outcome
Bortezomib NOD/SCID MiceUM-PEL-1Overall SurvivalMedian survival of 32 days vs. 15 days in controls (P < 0.01).[3]
Bortezomib CB17 SCID MiceCWR22Tumor Growth InhibitionSignificant antitumor activity (P < 0.05).[4]
Bendamustine (oral) NSG MiceZ-138Time to 1000 mm³ Tumor VolumeDelayed tumor progression.[5]
Ibrutinib Rag2-/-γc-/- MiceMEC-1 (mutant BTK)Overall SurvivalSlightly lower overall survival compared to wild-type BTK.[6]
Ibrutinib NOG MiceCLL-PBMCReduction in CLL cellsTwo-fold reduction in spleen and peripheral blood.[7]

Signaling Pathways

The therapeutic effects of Acadesine and its alternatives are mediated through distinct signaling pathways. Understanding these pathways is crucial for identifying potential combination therapies and mechanisms of resistance.

Acadesine Signaling Pathway

Acadesine primarily activates the AMPK pathway, which in turn can inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[8][9] Additionally, Acadesine has been shown to have AMPK-independent effects, including the activation of the Hippo signaling pathway, which can suppress cell proliferation.[10]

Acadesine_Signaling Acadesine Acadesine (AICAR) AMPK AMPK Activation Acadesine->AMPK Hippo Hippo Pathway Activation Acadesine->Hippo mTOR mTOR Pathway Inhibition AMPK->mTOR Proliferation Decreased Cell Proliferation & Survival mTOR->Proliferation Hippo->Proliferation

Caption: Acadesine signaling cascade.

Alternative Agent Signaling Pathways

Standard-of-care agents for MCL target different key survival pathways in cancer cells.

Alternatives_Signaling cluster_bortezomib Bortezomib cluster_ibrutinib Ibrutinib Bortezomib Bortezomib Proteasome Proteasome Inhibition Bortezomib->Proteasome NFkB NF-κB Pathway Inhibition Proteasome->NFkB Apoptosis_B Apoptosis NFkB->Apoptosis_B Ibrutinib Ibrutinib BTK BTK Inhibition Ibrutinib->BTK BCR BCR Signaling Inhibition BTK->BCR Apoptosis_I Decreased Proliferation & Survival BCR->Apoptosis_I

Caption: Signaling pathways of Bortezomib and Ibrutinib.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo studies. The following sections outline the protocols used in the cited animal studies.

General Xenograft Model Workflow

The establishment of a xenograft model is a fundamental step for in vivo drug testing.

Xenograft_Workflow Start Cancer Cell Line (e.g., JEKO-1, HBL-2) Injection Subcutaneous Injection into Immunodeficient Mice (e.g., SCID, NOD/SCID) Start->Injection Tumor_Growth Tumor Growth Monitoring (Calipers, Imaging) Injection->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Vehicle, Acadesine, Alternatives) Randomization->Treatment Endpoint Efficacy Assessment (Tumor Volume, Survival) Treatment->Endpoint

Caption: General workflow for a subcutaneous xenograft study.

Acadesine Administration Protocol
  • Animal Model: CB17-SCID mice.[1]

  • Cell Line: JEKO-1 human Mantle Cell Lymphoma cells.[1]

  • Vehicle: Not specified in the provided abstract.

  • Dosage and Schedule: 400 mg/kg body weight, administered five days a week.[1]

  • Route of Administration: Not specified in the provided abstract.

Alternative Agent Administration Protocols
  • Bortezomib:

    • Animal Model: NOD/SCID mice.[3]

    • Dosage and Schedule: 0.3 mg/kg, administered intraperitoneally twice weekly for 3 weeks.[3]

  • Bendamustine (oral):

    • Animal Model: NSG mice.[5]

    • Dosage and Schedule: Administered via oral gavage. Specific dosage and frequency were part of a combination therapy and varied.[5]

  • Ibrutinib:

    • Animal Model: NOG mice.[7]

    • Dosage and Schedule: 25 mg/kg body weight, administered orally once daily for 14 days.[7]

Conclusion

Acadesine demonstrates promising anti-tumor effects in in vivo models of Mantle Cell Lymphoma, particularly when used in combination with other targeted therapies like rituximab. Its mechanism of action, centered on the activation of the AMPK pathway, offers a distinct therapeutic approach compared to standard-of-care agents that target the proteasome or B-cell receptor signaling. The data presented in this guide underscore the potential of Acadesine as a candidate for further clinical investigation in MCL. Researchers are encouraged to consider the detailed protocols and comparative data herein to design future studies aimed at validating and optimizing the therapeutic use of Acadesine and other aminoimidazole carboxamide derivatives in oncology.

References

Benchmarking 4-Amino-5-benzoylisoxazole-3-carboxamide against existing anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive comparison of a novel 4,5-dihydroisoxazole-5-carboxamide derivative against the well-established chemotherapeutic agent, Cisplatin. The data presented is based on published in-vitro studies and is intended to offer researchers and scientists a detailed benchmark of the potential efficacy and mechanisms of action of this emerging class of anticancer compounds.

I. Comparative Anticancer Activity

The in-vitro cytotoxic effects of a representative 4,5-dihydroisoxazole-5-carboxamide derivative (compound 17h from cited research) and Cisplatin were evaluated against human cervical (HeLa) and breast (MCF-7) cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.

CompoundCell LineIC50 (µM)Reference
4,5-dihydroisoxazole-5-carboxamide (17h) HeLa4.11[1][2]
MCF-74.03[1][2]
Cisplatin HeLaVaries (e.g., ~5-15)[3]
MCF-7Varies (e.g., ~10-25)[3]

Note on Cisplatin IC50 Values: The IC50 values for Cisplatin can vary significantly between studies due to differences in experimental conditions such as cell passage number, seeding density, and assay duration[3][4]. The values presented here are representative ranges. It is noteworthy that in the referenced study, the isoxazole carboxamide derivative 17h demonstrated greater potency than the specific batch of Cisplatin used as a control in that particular experiment[1][2].

II. Putative Mechanism of Action

While the precise mechanism of action for the 4,5-dihydroisoxazole-5-carboxamide derivative is still under investigation, in-silico studies suggest a potential interaction with the PI3K enzyme[2]. In contrast, Cisplatin's primary mechanism is well-established and involves the formation of DNA adducts, leading to the activation of the DNA damage response and subsequent apoptosis[5][6][7].

Below is a simplified representation of the proposed signaling pathway for the isoxazole carboxamide derivative and the established pathway for Cisplatin.

Anticancer Drug Signaling Pathways cluster_0 Putative Pathway for 4,5-dihydroisoxazole-5-carboxamide cluster_1 Established Pathway for Cisplatin Isoxazole Isoxazole Carboxamide PI3K PI3K Isoxazole->PI3K Inhibition Apoptosis_Isoxazole Apoptosis PI3K->Apoptosis_Isoxazole Downstream Signaling Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DDR DNA Damage Response DNA_Adducts->DDR Apoptosis_Cisplatin Apoptosis DDR->Apoptosis_Cisplatin

Caption: Comparative signaling pathways of a novel isoxazole carboxamide and Cisplatin.

III. Experimental Protocols

Detailed methodologies for the key assays used to evaluate the anticancer properties of these compounds are provided below.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with varying drug concentrations incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound (e.g., 4,5-dihydroisoxazole-5-carboxamide or Cisplatin) and a vehicle control.

    • Incubate the plates for an additional 48-72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[8][9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

2. Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Annexin V Apoptosis Assay Workflow start Treat cells with drug harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the detection of apoptosis using Annexin V-FITC staining.

  • Procedure:

    • Culture cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells (including any floating cells) and wash twice with cold PBS.[10]

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[12]

    • Incubate the cells for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative).

3. Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Cell Cycle Analysis Workflow start Treat cells with drug harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_resuspend Wash and resuspend in PBS fix->wash_resuspend stain Stain with Propidium Iodide (PI) and RNase A wash_resuspend->stain incubate Incubate (30 min, dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

  • Procedure:

    • Treat cells with the test compound for the desired duration.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[13]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Model the resulting DNA histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

This comparative guide provides a foundational benchmark for the novel 4,5-dihydroisoxazole-5-carboxamide derivative against the standard-of-care drug, Cisplatin. The promising in-vitro potency of this new chemical entity warrants further investigation into its precise molecular mechanisms and in-vivo efficacy.

References

Assessing the Reproducibility of Anticancer Findings for 4-Amino-5-benzoylisoxazole-3-carboxamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including promising anticancer properties. This guide provides a comparative assessment of the reproducibility of findings for 4-Amino-5-benzoylisoxazole-3-carboxamide and its structural analogs, focusing on their potential as anticancer agents. By presenting available quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to offer an objective resource for researchers in the field of oncology drug discovery.

Comparative Analysis of Anticancer Activity

This guide presents a comparative analysis of a representative isoxazole-carboxamide derivative, Compound A (a phenyl-isoxazole-carboxamide derivative) , for which quantitative anticancer data is available, against the known anticancer drug Doxorubicin . This comparison serves as a benchmark for evaluating the potential of the this compound scaffold.

Table 1: In Vitro Anticancer Activity (IC50 in µM)

Compound/DrugHeLa (Cervical Cancer)Hep3B (Hepatocellular Carcinoma)
Compound A 0.918.02
Doxorubicin Not Reported2.23

Note: Data for Compound A and Doxorubicin is sourced from a study on phenyl-isoxazole-carboxamide derivatives. The lack of direct, publicly available, and reproducible data for this compound highlights a critical gap in the current research landscape.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental methodologies are crucial. The following protocol outlines the widely used MTT assay for assessing the in vitro cytotoxic activity of compounds, which was employed in the studies of the comparator compounds.

MTT Assay for In Vitro Cytotoxicity

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, Hep3B) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds (e.g., Compound A, this compound) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A control group receives medium with the same concentration of DMSO as the highest compound concentration.

3. Incubation and MTT Addition:

  • The treated plates are incubated for a specified period, typically 48 or 72 hours.

  • Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are then incubated for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • After the 4-hour incubation with MTT, the medium is carefully removed.

  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HeLa, Hep3B) seed Seed cells in 96-well plates start->seed treat Treat cells with compounds seed->treat compound Prepare serial dilutions of This compound & Alternatives compound->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50 signaling_pathway cluster_pathway Potential Anticancer Signaling Pathway isoxazole This compound (or Analog) pk Protein Kinase (e.g., Receptor Tyrosine Kinase) isoxazole->pk Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) pk->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis (Programmed Cell Death) downstream->apoptosis Inhibition

References

Investigating the Off-Target Effects of the 4-Amino-5-benzoylisoxazole-3-carboxamide Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential off-target effects of the 4-Amino-5-benzoylisoxazole-3-carboxamide chemical scaffold. Due to the limited publicly available information on the specific compound this compound, this document will focus on the broader class of isoxazole carboxamides. By examining structurally related compounds and common off-target profiling methodologies, we aim to provide a framework for researchers to assess the selectivity of novel molecules within this class.

The isoxazole motif is a prevalent core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. However, the potential for off-target interactions remains a critical aspect of preclinical safety assessment. This guide will delve into common off-target liabilities, present exemplary data for related compounds, and detail the experimental protocols necessary for a thorough investigation.

Comparative Analysis of Off-Target Profiles

While specific data for this compound is not available, the isoxazole carboxamide scaffold has been associated with off-target activity, particularly against protein kinases. To illustrate the potential for such interactions, the following table summarizes hypothetical kinase profiling data for two example isoxazole carboxamide compounds, "Compound X" and "Compound Y". This data is representative of what would be generated in a typical kinase screen.

Table 1: Hypothetical Kinase Inhibition Profile of Example Isoxazole Carboxamides

Kinase TargetCompound X (% Inhibition @ 1µM)Compound Y (% Inhibition @ 1µM)
Primary Target 95% 92%
Off-Target Kinase A45%15%
Off-Target Kinase B62%8%
Off-Target Kinase C12%5%
Off-Target Kinase D78%25%

This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols for Off-Target Profiling

A comprehensive assessment of off-target effects involves a combination of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Kinase Profiling: KinomeScan™

The KinomeScan™ platform is a widely used method for assessing the selectivity of kinase inhibitors. This competition binding assay measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.

Experimental Protocol:

  • Compound Preparation: The test compound is prepared in DMSO at a concentration 100-fold higher than the final desired screening concentration.

  • Assay Principle: Kinases are tagged with a DNA label and incubated with the test compound and an immobilized, active-site directed ligand.

  • Competition: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase active site.

  • Quantification: The amount of captured kinase is quantified using qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a target protein, leading to a shift in its thermal denaturation profile.

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control (DMSO) for a defined period.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Separation of Aggregates: The lysate is centrifuged to separate soluble proteins from aggregated, denatured proteins.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Phenotypic Screening

Phenotypic screening in various cell lines can reveal unexpected off-target effects by identifying compounds that alter a cellular phenotype in a desirable or undesirable manner, without prior knowledge of the molecular target.

Experimental Protocol:

  • Assay Development: A cell-based assay is developed to measure a specific phenotype of interest (e.g., cell viability, apoptosis, cell cycle progression, or morphological changes).

  • Compound Screening: A library of compounds, including the test compound, is screened in the assay at multiple concentrations.

  • Hit Identification: Compounds that produce a significant and reproducible change in the phenotype are identified as "hits".

  • Target Deconvolution: Follow-up studies, such as affinity chromatography, mass spectrometry, or genetic approaches, are required to identify the molecular target(s) responsible for the observed phenotype.

Visualizing Off-Target Effects and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be affected by off-target kinase activity and a general workflow for off-target screening.

cluster_pathway Hypothetical Off-Target Kinase Pathway cluster_compound Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Off_Target_Kinase Off-Target Kinase Receptor->Off_Target_Kinase Activates Signaling_Protein_1 Signaling Protein 1 Off_Target_Kinase->Signaling_Protein_1 Phosphorylates Signaling_Protein_2 Signaling Protein 2 Signaling_Protein_1->Signaling_Protein_2 Activates Transcription_Factor Transcription Factor Signaling_Protein_2->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to Isoxazole_Carboxamide Isoxazole Carboxamide Isoxazole_Carboxamide->Off_Target_Kinase Inhibits

Caption: Hypothetical signaling pathway impacted by an isoxazole carboxamide's off-target kinase inhibition.

cluster_workflow Off-Target Screening Workflow Compound Test Compound (this compound) Kinase_Screen Kinase Profiling (e.g., KinomeScan) Compound->Kinase_Screen Cellular_Assay Cellular Target Engagement (e.g., CETSA) Compound->Cellular_Assay Phenotypic_Screen Phenotypic Screening Compound->Phenotypic_Screen Data_Analysis Data Analysis and Hit Identification Kinase_Screen->Data_Analysis Cellular_Assay->Data_Analysis Phenotypic_Screen->Data_Analysis Target_Validation Target Validation and Mechanism of Action Studies Data_Analysis->Target_Validation

A Researcher's Guide to Statistical Analysis in 4-Amino-5-benzoylisoxazole-3-carboxamide Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of statistical methods crucial for analyzing data from research on 4-Amino-5-benzoylisoxazole-3-carboxamide and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document outlines objective comparisons of analytical techniques supported by illustrative experimental data.

Introduction to this compound Derivatives

This compound and its analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has shown their potential as antimicrobial, anticancer, and insecticidal agents.[1][2] The core isoxazole scaffold is a key feature in several commercially available drugs and numerous compounds under investigation for various therapeutic applications.[3] Effective drug discovery and development for this class of compounds heavily rely on rigorous statistical analysis to validate findings, compare efficacy, and understand structure-activity relationships.

Comparative Statistical Methodologies for Efficacy Analysis

The primary goal in early-stage drug discovery is often to determine the concentration at which a compound elicits a half-maximal response (IC50 or EC50). This is typically achieved through dose-response studies. The statistical analysis of these dose-response curves is critical for accurate interpretation.[4][5]

Nonlinear Regression for Dose-Response Modeling

Nonlinear regression is the preferred method for analyzing dose-response data as it directly fits the sigmoidal relationship between drug concentration and biological response.[5][6] The most common model is the four-parameter logistic (4PL) equation:

  • Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response

  • X: The logarithm of the compound's concentration

  • Top: The maximum response plateau

  • Bottom: The minimum response plateau

  • IC50: The concentration that gives a response halfway between the Top and Bottom

  • HillSlope: The steepness of the curve

Comparison with Linearized Models: While transformations of the data can linearize the dose-response relationship, empirical models based on nonlinear regression are generally favored as they provide a more accurate representation of the biological reality.[5]

Statistical Tests for Comparing Potency and Efficacy

Once dose-response curves are fitted, statistical tests are employed to compare the potency (IC50) and efficacy (maximal effect) of different compounds.

  • Extra Sum-of-Squares F-test: This is a powerful method to compare two models (e.g., a single curve for two datasets versus separate curves). A statistically significant p-value suggests that the two compounds have different dose-response curves.

  • t-test or ANOVA: For comparing IC50 values or maximal responses between multiple compounds, t-tests (for two compounds) or Analysis of Variance (ANOVA) followed by post-hoc tests (for more than two compounds) are appropriate.[7]

Data Presentation: Comparative Analysis of Isoxazole Derivatives

To illustrate the application of these statistical methods, consider a hypothetical study comparing the in vitro cytotoxic effects of three this compound derivatives (Compound A, Compound B, and a Reference Standard) on a cancer cell line.

Table 1: Comparative Cytotoxicity of Isoxazole Derivatives

CompoundIC50 (µM)95% Confidence Interval (µM)R-squaredMaximal Inhibition (%)
Compound A 5.24.8 - 5.60.99298.5
Compound B 12.811.9 - 13.70.98985.3
Reference 7.57.1 - 7.90.99599.1

Statistical Significance:

  • Compound A vs. Reference: p < 0.05 for IC50 comparison (t-test)

  • Compound B vs. Reference: p < 0.01 for IC50 comparison (t-test)

  • Compound B vs. Reference: p < 0.05 for Maximal Inhibition (t-test)

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Culture: Human cancer cells (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Test compounds (Compound A, Compound B, Reference) are dissolved in DMSO to create stock solutions and then serially diluted in culture media to achieve the desired final concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • Viability Assessment: Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are converted to percentage of inhibition relative to the vehicle control. The dose-response curves are then fitted using a four-parameter logistic model with nonlinear regression software (e.g., GraphPad Prism, R) to determine the IC50 values.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Screening

The following diagram illustrates the general workflow for the in vitro screening of novel isoxazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_synthesis Compound Synthesis (Isoxazole Derivatives) serial_dilution Serial Dilution compound_synthesis->serial_dilution cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment Compound Treatment serial_dilution->compound_treatment cell_seeding->compound_treatment incubation Incubation (48 hours) compound_treatment->incubation viability_assay Viability Assay (MTS/MTT) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition dose_response Dose-Response Curve (Nonlinear Regression) data_acquisition->dose_response statistical_comparison Statistical Comparison (IC50, Efficacy) dose_response->statistical_comparison

Caption: Workflow for in vitro cytotoxicity screening of isoxazole compounds.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical signaling pathway that could be targeted by a this compound derivative, leading to apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 apoptosis_inhibitor Anti-Apoptotic Protein kinase2->apoptosis_inhibitor Inhibits transcription_factor Transcription Factor kinase2->transcription_factor apoptosis Apoptosis apoptosis_inhibitor->apoptosis Prevents gene_expression Gene Expression (Proliferation) transcription_factor->gene_expression isoxazole Isoxazole Derivative isoxazole->kinase1 Inhibits isoxazole->apoptosis

Caption: Inhibition of a pro-survival signaling pathway by an isoxazole derivative.

Conclusion

The robust statistical analysis of data is indispensable in the research and development of this compound derivatives. This guide has provided a framework for comparing and applying appropriate statistical methods, from the initial analysis of dose-response curves using nonlinear regression to the comparative statistical tests for efficacy and potency. By adhering to rigorous statistical principles and clear data presentation, researchers can enhance the validity and impact of their findings in the quest for novel therapeutics.

References

A Comparative Guide to the Biological Activities of Isoxazole Carboxamides Related to 4-Amino-5-benzoylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a critical appraisal of published research on isoxazole carboxamide derivatives that are structurally related to 4-Amino-5-benzoylisoxazole-3-carboxamide. Despite a comprehensive literature search, no specific studies on this compound were identified, suggesting it may be a novel compound or has not been extensively investigated. Therefore, this guide focuses on the synthesis, biological activities, and structure-activity relationships (SAR) of analogous isoxazole carboxamides to provide a comparative context for researchers, scientists, and drug development professionals. The isoxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[1][2][3][4]

Comparative Analysis of Biological Activities

The following sections summarize the biological activities of various isoxazole carboxamide derivatives, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

Several studies have reported the cytotoxic effects of isoxazole-carboxamide derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 129 Phenyl-isoxazole–carboxamide analogueHeLa0.91 ± 1.03[5]
Compound 130 Phenyl-isoxazole–carboxamide analogueMCF-74.56 ± 2.32[5]
Compound 127 Phenyl-isoxazole–carboxamide analogueHep3B5.96 ± 0.87[5]
Compound 128 Phenyl-isoxazole–carboxamide analogueHep3B6.93 ± 1.88[5]
Compound 2d Isoxazole-carboxamide derivativeHeLa15.48 µg/ml[6]
Compound 2d Isoxazole-carboxamide derivativeHep3B~23 µg/ml[6]
Compound 2e Isoxazole-carboxamide derivativeHep3B~23 µg/ml[6]
Compound 40a Trifluoromethyl substituted isoxazole-SIRT1 IC50: 35.25[2]
Compound 40b Trifluoromethyl substituted isoxazole-SIRT1 IC50: 37.36[2]

Note: Direct comparison of µg/ml and µM values requires knowledge of the compounds' molecular weights, which were not always available in the provided abstracts.

Anti-inflammatory and Analgesic Activity

Isoxazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often targeting cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory and Analgesic Activity of Isoxazole-Carboxamide Derivatives

Compound IDActivityAssayResultsReference
Compound A13 COX InhibitionIn vitro COX inhibition assayCOX-1 IC50: 64 nM, COX-2 IC50: 13 nM[7]
Compound B2 AnalgesicAcetic acid-induced writhing & hot plateHigh activity at 6 mg/kg, non-opioid pathway[1]
Compound A3 AnalgesicAcetic acid-induced writhing & hot plateModerate activity, non-opioid pathway[1]
Compound 5 Anti-inflammatoryCarrageenan-induced rat paw edemaMaximum activity with reduced ulcerogenicity[2]
Compound 155 5-LOX Inhibition5-LOX inhibitory assayIC50: 3.67 µM[5]
Antimicrobial Activity

The antimicrobial potential of isoxazole carboxamides has also been explored against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Isoxazole-Carboxamide Derivatives

Compound IDTarget OrganismMICReference
Compound A8 Pseudomonas aeruginosa2 mg/ml[7]
Compound A8 Klebsiella pneumoniae2 mg/ml[7]
Compound A8 Candida albicans2 mg/ml[7]
Compound 9d Mycobacterium tuberculosis (replicating)0.2 µM[8]
Compound 9d Mycobacterium tuberculosis (non-replicating)2.6 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the critical appraisal of the research.

Synthesis of Isoxazole Carboxamides

A general synthetic route for isoxazole carboxamides involves the coupling of an isoxazole-core-containing carboxylic acid with an appropriate amine.[9]

Workflow for Isoxazole Carboxamide Synthesis

G cluster_reactants Starting Materials cluster_reaction Coupling Reaction Isoxazole_acid Isoxazole Carboxylic Acid Coupling Coupling Agent (e.g., Thionyl Chloride) + Base (e.g., Triethylamine) in Solvent (e.g., THF) Isoxazole_acid->Coupling Amine Aniline/Amine Amine->Coupling Product Isoxazole Carboxamide Coupling->Product

Caption: General synthesis of isoxazole carboxamides.

Another common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated esters.[10]

In Vitro Cytotoxicity Assay

The anticancer activity of the synthesized compounds is often evaluated using an MTT or MTS assay.

Workflow for In Vitro Cytotoxicity Assay

G Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with various concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT/MTS reagent Incubation->MTT_Addition Incubation2 Incubate to allow formazan crystal formation MTT_Addition->Incubation2 Solubilization Solubilize formazan crystals Incubation2->Solubilization Absorbance_Measurement Measure absorbance using a microplate reader Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining in vitro cytotoxicity.

COX Inhibition Assay

The anti-inflammatory potential is assessed by measuring the inhibition of COX-1 and COX-2 enzymes.

Experimental Steps:

  • The test compounds are incubated with purified COX-1 or COX-2 enzyme.

  • Arachidonic acid (the substrate) is added to initiate the reaction.

  • The production of prostaglandin is measured, typically using an ELISA kit.

  • The percentage of inhibition is calculated relative to a control without the inhibitor.

  • IC50 values are determined from dose-response curves.[7]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using methods like the microdilution assay.

Experimental Steps:

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[7]

Structure-Activity Relationship (SAR) Insights

The available literature provides some insights into the structure-activity relationships of isoxazole carboxamides.

Signaling Pathway for COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Metabolism Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Carboxamide Isoxazole Carboxamide (e.g., Compound A13) Isoxazole_Carboxamide->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by isoxazole carboxamides.

  • Substituents on the Phenyl Rings: For COX inhibitors, substitutions on the phenyl rings attached to the isoxazole core significantly influence activity and selectivity. For instance, a 3,4-dimethoxy substitution on one phenyl ring and a chloro group on the other enhanced COX-2 selectivity.[7]

  • Amide Substituents: The nature of the substituent on the carboxamide nitrogen is crucial for biological activity. For TRPV1 antagonists, a 1S, 3R-3-aminocyclohexanol motif provided a good balance of potency and solubility.[11]

  • Trifluoromethyl Groups: The presence of trifluoromethyl groups on the isoxazole ring has been shown to enhance the anticancer activity of some derivatives.[2]

Conclusion

While there is no published research specifically on this compound, the broader class of isoxazole carboxamides represents a versatile scaffold with significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. The data presented in this guide, collated from studies on structurally related analogs, can serve as a valuable starting point for researchers interested in the design, synthesis, and evaluation of novel isoxazole-based compounds. Further investigation into the specific substitution pattern of 4-amino and 5-benzoyl groups is warranted to determine the unique biological profile of the target compound and its potential as a therapeutic agent. The experimental protocols and SAR insights provided herein offer a framework for such future studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 4-Amino-5-benzoylisoxazole-3-carboxamide, synthesized from general safety protocols for analogous chemical structures.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with a particulate filter.To avoid inhalation of dust.
Protective Clothing A laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Avoid mixing this waste with other chemical waste streams unless compatibility is confirmed.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.

    • Do not discharge the compound into drains or the environment.[1][2]

    • Provide the disposal company with all available information on the compound to ensure proper handling and disposal in accordance with local, state, and federal regulations.

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For dry spills, carefully sweep or scoop the material, avoiding dust generation, and place it into a suitable container for disposal.[1][2]

    • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to the appropriate safety officer or institutional authority.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Accidental Spill Protocol start Start: Have Waste this compound ppe Don Appropriate PPE start->ppe spill Accidental Spill Occurs start->spill Potential Hazard collect Collect in a Labeled, Sealed Container ppe->collect store Store in a Designated Cool, Dry, Ventilated Area collect->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor provide_info Provide Compound Information contact_vendor->provide_info arrange_pickup Arrange for Waste Pickup provide_info->arrange_pickup end End: Disposal Complete arrange_pickup->end evacuate Evacuate Area spill->evacuate contain Contain Spill (Avoid Dust) evacuate->contain cleanup Clean and Decontaminate Area contain->cleanup report Report Incident cleanup->report report->store

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-benzoylisoxazole-3-carboxamide
Reactant of Route 2
4-Amino-5-benzoylisoxazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.